(Rac)-Tovinontrine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H26N6O2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one |
InChI |
InChI=1S/C21H26N6O2/c1-14-10-26(13-19-22-5-2-6-23-19)11-16(14)17-12-27-18(21(28)25-17)9-24-20(27)15-3-7-29-8-4-15/h2,5-6,9,12,14-16H,3-4,7-8,10-11,13H2,1H3,(H,25,28) |
InChI Key |
GWGNPYYVGANHRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1C2=CN3C(=CN=C3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 |
Origin of Product |
United States |
Foundational & Exploratory
(Rac)-Tovinontrine: A Technical Guide to its Mechanism of Action in Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-Tovinontrine (also known as CRD-750 and formerly as IMR-687) is an investigational, orally administered small molecule being developed for the treatment of heart failure. It is a potent and highly selective inhibitor of phosphodiesterase-9 (PDE9). The primary mechanism of action of Tovinontrine in cardiovascular disease is the enhancement of the natriuretic peptide signaling pathway through the inhibition of cyclic guanosine monophosphate (cGMP) degradation. This document provides an in-depth technical overview of the mechanism of action, preclinical evidence, and clinical development of this compound for cardiovascular disease, with a focus on heart failure.
Core Mechanism of Action: PDE9 Inhibition
Tovinontrine's therapeutic potential in heart failure stems from its selective inhibition of PDE9. PDE9 is an enzyme that specifically hydrolyzes cGMP, a critical second messenger in cardiovascular homeostasis. In patients with heart failure, PDE9 expression and activity are significantly upregulated in the myocardium, leading to increased cGMP degradation and disruption of the protective natriuretic peptide signaling (NPS) pathway.
By inhibiting PDE9, Tovinontrine increases the intracellular concentration of cGMP in cardiomyocytes. This amplifies the downstream effects of the NPS pathway, which is activated by natriuretic peptides (such as atrial natriuretic peptide [ANP] and B-type natriuretic peptide [BNP]). The intended consequences of enhanced cGMP signaling in the heart include vasodilation, reduction of cardiac hypertrophy and fibrosis, and improved lusitropy (myocardial relaxation).
In Vitro Potency and Selectivity
Quantitative analysis of Tovinontrine's inhibitory activity demonstrates its high potency for PDE9 and selectivity over other phosphodiesterase isoforms.
| Target | IC50 (nM) | Fold Selectivity vs. PDE9A1 |
| PDE9A1 | 8.19 | - |
| PDE9A2 | 9.99 | ~0.8x |
| PDE1A3 | 88,400 | >10,800x |
| PDE1B | 8,480 | >1,000x |
| PDE1C | 12,200 | >1,400x |
| PDE5A2 | 81,900 | >10,000x |
| Data from a study on IMR-687 (Tovinontrine) in the context of sickle cell disease.[1] |
Signaling Pathway
The mechanism of action of Tovinontrine is centered on the potentiation of the natriuretic peptide-cGMP signaling cascade within cardiomyocytes.
Preclinical Evidence in Heart Failure Models
Preclinical studies have demonstrated the potential of Tovinontrine in animal models of heart failure with preserved ejection fraction (HFpEF).
Summary of Preclinical Findings
In three distinct mouse models of HFpEF, Tovinontrine was shown to be effective for both the prevention and treatment of cardiac hypertrophy and renal dysfunction.[2]
| Parameter | Observation |
| Cardiomyocyte Size | Reduced median size of cardiomyocytes.[2] |
| Natriuretic Peptide Levels | Lowered plasma B-type and atrial natriuretic peptide levels.[2] |
| Renal Function | Improved markers of renal dysfunction.[2] |
| Hemodynamics | No significant change in heart rate or blood pressure. |
Specific quantitative data from these preclinical studies have not been publicly disclosed.
Representative Experimental Protocol: Murine HFpEF Model
While the exact protocols for the Tovinontrine preclinical studies are not publicly available, a representative methodology based on common practices in the field is outlined below.
Clinical Development Program
Tovinontrine is currently in Phase 2 clinical development for both heart failure with reduced ejection fraction (HFrEF) and heart failure with preserved ejection fraction (HFpEF).
Overview of Phase 2 Clinical Trials
| Trial Name | Condition | Status | Primary Endpoint | Duration |
| CYCLE-1-REF | HFrEF | Recruiting | Change in NT-proBNP from baseline to Week 12. | 12 Weeks |
| CYCLE-2-PEF | HFpEF | Completed | Change in NT-proBNP from baseline to Week 12. | 12 Weeks |
| CARDINAL-HF (CRD-740) | HFrEF | Completed | Change in plasma cGMP from baseline to Week 4. | 12 Weeks |
CRD-740 is another PDE9 inhibitor from Cardurion Pharmaceuticals. The positive results from CARDINAL-HF provide proof-of-concept for this mechanism of action.
Clinical Trial Protocol: CYCLE-1-REF and CYCLE-2-PEF
The following provides a generalized protocol for the ongoing Phase 2 trials of Tovinontrine.
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
Key Inclusion Criteria:
-
Adult patients (≥18 years) with a diagnosis of chronic heart failure (NYHA Class II-III) for at least 6 months.
-
For HFrEF (CYCLE-1-REF): Left ventricular ejection fraction (LVEF) ≤ 40%.
-
For HFpEF (CYCLE-2-PEF): LVEF > 40%.
-
Elevated NT-proBNP levels at screening:
-
HFrEF: ≥600 pg/mL (≥1000 pg/mL for patients with atrial fibrillation).
-
HFpEF: ≥300 pg/mL (≥500 pg/mL for patients with atrial fibrillation).
-
-
Stable, optimized guideline-directed medical therapy for at least 4 weeks prior to screening.
Key Exclusion Criteria:
-
Recent heart failure exacerbation requiring hospitalization or IV diuretics within 60 days of screening.
-
Acute coronary syndrome, stroke, or major cardiovascular surgery within 60 days of screening.
-
Severe valvular disease, active myocarditis, or hypertrophic cardiomyopathy.
Treatment Arms:
-
Tovinontrine (oral tablets, various doses).
-
Placebo (oral tablets).
Assessments:
-
Primary Outcome: Percent change in plasma NT-proBNP from baseline to Week 12.
-
Secondary Outcomes:
-
Safety and tolerability.
-
Change in plasma and urine cGMP levels.
-
Change in Kansas City Cardiomyopathy Questionnaire (KCCQ) score.
-
Change in NYHA functional class.
-
Conclusion and Future Directions
This compound represents a novel therapeutic approach for the treatment of heart failure by targeting the underlying pathophysiology of natriuretic peptide signaling deficiency. Its high potency and selectivity for PDE9, combined with promising preclinical data, provide a strong rationale for its continued clinical development. The ongoing Phase 2 CYCLE trials are critical for establishing the clinical proof-of-concept for Tovinontrine in both HFrEF and HFpEF. The results of these trials, particularly the primary endpoint of NT-proBNP reduction, will be instrumental in determining the future trajectory of this compound in the management of cardiovascular disease. Further studies will also be required to elucidate the long-term effects on cardiac structure and function, as well as on clinical outcomes such as hospitalization and mortality.
References
- 1. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imara to Report Data Demonstrating the Potential of Tovinontrine (IMR-687) for the Treatment of Heart Failure with Preserved Ejection Fraction (HFpEF) - BioSpace [biospace.com]
The Potent and Selective Inhibition of Phosphodiesterase-9 by (Rac)-Tovinontrine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(Rac)-Tovinontrine (also known as IMR-687) is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9). This document provides an in-depth technical guide on its mechanism of action, inhibitory activity, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Elevating cGMP Signaling
Phosphodiesterase-9 (PDE9) is a key enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a crucial second messenger in various physiological processes. By inhibiting PDE9, this compound prevents the degradation of cGMP, leading to its accumulation within cells. This elevation of intracellular cGMP levels amplifies the downstream signaling pathways regulated by cGMP, which are pivotal in cellular functions such as vasodilation, inflammation, and erythropoiesis.
Quantitative Analysis of PDE9 Inhibition
This compound demonstrates high potency and selectivity for PDE9 isoforms. The following tables summarize the in vitro inhibitory activity of this compound against various phosphodiesterase enzymes.
Table 1: Potency of this compound against PDE9 Isoforms
| PDE Isoform | IC50 (nM) |
| PDE9A1 | 8.19 |
| PDE9A2 | 9.99 |
Table 2: Selectivity Profile of this compound against Other PDE Isoforms
| PDE Isoform | IC50 (µM) | Selectivity (fold) vs. PDE9A1 |
| PDE1A3 | 88.4 | >10,800 |
| PDE1B | 8.48 | >1,035 |
| PDE1C | 12.2 | >1,490 |
| PDE5A2 | 81.9 | >10,000 |
| Other PDEs (including PDE4 & PDE10) | No significant inhibition observed | - |
Data sourced from McArthur et al., Haematologica, 2020.[1]
Signaling Pathway of PDE9 Inhibition
The following diagram illustrates the mechanism by which this compound enhances cGMP signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radiometric Phosphodiesterase (PDE) Inhibition Assay
This assay quantifies the inhibitory activity of this compound on PDE enzymes.
Objective: To determine the IC50 values of this compound for various PDE isoforms.
Materials:
-
Recombinant human PDE enzymes
-
[³H]-cGMP (radiolabeled substrate)
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Scintillation cocktail
-
Scintillation counter
-
96-well microplates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the recombinant PDE enzyme, the diluted this compound or vehicle control, and the assay buffer.
-
Initiate the enzymatic reaction by adding [³H]-cGMP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Terminate the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Separate the unhydrolyzed [³H]-cGMP from the hydrolyzed product using methods like ion-exchange chromatography or scintillation proximity assay (SPA) beads.[2]
-
Add a scintillation cocktail to the wells.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of PDE inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Studies in Townes Mouse Model of Sickle Cell Disease
These studies evaluate the efficacy of this compound in a relevant animal model.[1]
Objective: To assess the effect of this compound on hematological parameters and vaso-occlusion in a humanized mouse model of sickle cell disease.
Animal Model: Townes transgenic mice expressing human sickle hemoglobin (HbS).
Materials:
-
Townes sickle cell mice
-
This compound
-
Vehicle control
-
Dosing gavage needles
-
Equipment for blood collection and analysis (hematology analyzer)
-
Dorsal skin-fold chambers for intravital microscopy (for vaso-occlusion assessment)
Procedure:
-
Acclimate Townes sickle cell mice to the housing conditions.
-
Randomly assign mice to treatment groups: vehicle control and this compound at various doses (e.g., 10 mg/kg and 30 mg/kg).[1]
-
Administer this compound or vehicle orally once daily for a specified period (e.g., 30 days).[1]
-
Collect blood samples at baseline and at the end of the treatment period for complete blood count (CBC) analysis, including red blood cell count, hemoglobin levels, and reticulocyte counts.
-
For vaso-occlusion studies, implant dorsal skin-fold chambers on a subset of mice.
-
Induce hypoxia to provoke vaso-occlusion.
-
Using intravital microscopy, observe and quantify the number of occluded venules in the chamber window.
-
At the end of the study, euthanize the animals and collect tissues for further analysis if required.
-
Statistically analyze the differences in hematological parameters and vaso-occlusion between the treatment and control groups.
Conclusion
This compound is a highly potent and selective inhibitor of PDE9, which acts by elevating intracellular cGMP levels. Its efficacy has been demonstrated through in vitro enzymatic assays and in vivo studies in a relevant disease model. The detailed protocols provided herein offer a framework for the continued investigation and development of this and similar compounds targeting the cGMP signaling pathway.
References
Role of cGMP signaling in (Rac)-Tovinontrine therapeutic effects
An In-depth Technical Guide to the Role of cGMP Signaling in Tovinontrine's Therapeutic Effects
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tovinontrine (formerly IMR-687) is a potent and highly selective small molecule inhibitor of phosphodiesterase 9 (PDE9) currently under investigation for the treatment of heart failure.[1][2] The primary mechanism of action for Tovinontrine is the elevation of intracellular cyclic guanosine monophosphate (cGMP), a critical second messenger in cardiovascular signaling.[1][3] By selectively inhibiting PDE9, the enzyme responsible for cGMP degradation, Tovinontrine enhances the signaling cascade downstream of nitric oxide (NO) and natriuretic peptides.[1] This guide provides a comprehensive overview of the cGMP signaling pathway, Tovinontrine's specific role as a PDE9 inhibitor, and a summary of its preclinical and clinical development. While the compound name in the user prompt included a "(Rac)" prefix, the scientific literature predominantly refers to the drug as Tovinontrine. Furthermore, a direct, evidence-based link between Tovinontrine's cGMP-mediated effects and the Rac family of GTPases is not established in the current body of scientific literature. This document will focus on the well-documented cGMP-dependent mechanisms and provide standardized protocols for key experimental assays relevant to this pathway.
The cGMP Signaling Pathway: A Core Cardiovascular Regulator
Cyclic GMP is a ubiquitous second messenger that plays a pivotal role in numerous physiological processes, particularly within the cardiovascular system. Its signaling cascade is integral to regulating vascular tone, blood pressure, cardiac function, and inhibiting inflammation and fibrosis.
Synthesis and Degradation: The intracellular concentration of cGMP is tightly controlled by the balance between its synthesis by guanylyl cyclases (GC) and its degradation by phosphodiesterases (PDEs).
-
Synthesis: Nitric oxide (NO) activates soluble guanylyl cyclase (sGC), while natriuretic peptides (NPs) bind to and activate particulate guanylyl cyclase (pGC) receptors. Both enzymes catalyze the conversion of guanosine triphosphate (GTP) to cGMP.
-
Degradation: A superfamily of PDE enzymes hydrolyzes cGMP to the inactive 5'-GMP. PDE9 is a high-affinity, cGMP-specific phosphodiesterase, making it a key regulator of cGMP levels, particularly in disease states where cGMP signaling is compromised.
Downstream Effectors: The primary downstream effector of cGMP is the cGMP-dependent protein kinase (PKG). Upon activation by cGMP, PKG phosphorylates a variety of target proteins in vascular smooth muscle cells and cardiac myocytes. These phosphorylation events lead to a cascade of effects, including:
-
Reduction of intracellular calcium concentrations.
-
Desensitization of the contractile apparatus to calcium.
-
Relaxation of smooth muscle, leading to vasodilation.
-
Cardioprotective effects, such as anti-hypertrophic and anti-fibrotic signaling.
Tovinontrine's Mechanism: Targeted PDE9 Inhibition
Tovinontrine is designed to specifically target and inhibit PDE9. This specificity allows for the augmentation of cGMP signaling driven by the NO-sGC and NP-pGC pathways without broadly affecting other cyclic nucleotide pathways (e.g., those regulated by cAMP). By blocking the primary enzyme responsible for cGMP hydrolysis, Tovinontrine elevates intracellular cGMP levels, thereby amplifying the downstream signaling through PKG and promoting beneficial cardiovascular effects. This mechanism is particularly relevant in heart failure, where endothelial dysfunction can lead to impaired NO production and reduced cGMP signaling.
The Question of Rac GTPase Signaling
The Rac subfamily of Rho GTPases are key regulators of diverse cellular processes, including cytoskeletal organization, cell adhesion, migration, and proliferation. While cGMP/PKG signaling can influence the actin cytoskeleton, a direct, well-characterized molecular link where Tovinontrine-induced cGMP elevation specifically modulates Rac GTPase activation is not established in the available scientific literature. Research into potential crosstalk between cGMP/PKG and Rho GTPase pathways is ongoing, but a defined role for Rac in the therapeutic effects of Tovinontrine has not been demonstrated.
Summary of Quantitative Data
Tovinontrine has been evaluated in both preclinical models and human clinical trials. Development for sickle cell disease and beta-thalassemia was discontinued following interim analyses. The current focus is on heart failure.
| Study Type | Model/Population | Key Findings | Reference |
| Preclinical | Erythroid Cell Lines (K562, UT-7) | Increased intracellular cGMP and fetal hemoglobin (HbF). | |
| Preclinical | Townes Sickle Cell Disease Mouse Model | Oral dosing increased HbF, reduced red blood cell sickling, decreased immune cell activation, and lowered microvascular stasis compared to hydroxyurea. | |
| Phase 2b (Ardent) | Sickle Cell Disease Patients | No significant difference in the median annualized rate of vaso-occlusive crises (VOCs) in the high-dose group versus placebo. | |
| Phase 2b (Forte) | Beta-Thalassemia Patients | No meaningful benefit observed in transfusion burden or other disease-related biomarkers. | |
| Phase 2 (Cycle-1-REF) | Heart Failure with Reduced Ejection Fraction (HFrEF) | Ongoing study to evaluate safety and effectiveness in lowering NT-proBNP levels compared to placebo. | |
| Phase 2 (Cycle-2-PEF) | Heart Failure with Preserved Ejection Fraction (HFpEF) | Completed study; designed to assess safety and effectiveness in patients with chronic heart failure. |
Key Experimental Protocols
Measurement of Intracellular cGMP Levels (Competitive ELISA)
This protocol outlines a standard competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cGMP in cell lysates or tissue homogenates.
Principle: Free cGMP in a sample competes with a fixed amount of a cGMP-horseradish peroxidase (HRP) conjugate for binding sites on a cGMP-specific antibody coated onto a microplate. The amount of HRP conjugate that binds is inversely proportional to the concentration of cGMP in the sample. The signal is developed with a chromogenic substrate and measured spectrophotometrically.
Methodology:
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with Tovinontrine or vehicle for the specified time.
-
Aspirate media and lyse cells in 0.1 M HCl.
-
Incubate on ice for 10 minutes, then scrape and centrifuge the lysate at ≥600 x g for 10 minutes to pellet debris.
-
Collect the supernatant for analysis. For some commercial kits, samples must be acetylated to improve assay sensitivity. Follow the specific kit's instructions.
-
-
Assay Procedure:
-
Add standards, controls, and prepared samples to the wells of the antibody-coated microplate.
-
Add the cGMP-HRP conjugate to each well.
-
Incubate the plate, typically for 2-3 hours at room temperature with gentle shaking.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add TMB (3,3’,5,5’-tetramethylbenzidine) substrate to each well and incubate in the dark for approximately 30 minutes to allow for color development.
-
Add a stop solution (e.g., 2 N sulfuric acid) to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the cGMP concentration of the samples by interpolating their absorbance values from the standard curve. Results are typically expressed as pmol/mg of protein or pmol/10^6 cells.
-
Rac Activation Assay (PBD Pull-Down)
This protocol details a common method to specifically measure the active, GTP-bound form of Rac.
Principle: The p21-binding domain (PBD) of the p21-activated protein kinase (PAK) binds specifically to the active GTP-bound forms of Rac and Cdc42, but not the inactive GDP-bound forms. A GST-tagged PBD fusion protein immobilized on agarose beads is used to selectively "pull down" active Rac from cell lysates. The amount of pulled-down Rac-GTP is then quantified by Western blotting.
Methodology:
-
Cell Lysis:
-
Treat cells as required and wash with ice-cold PBS.
-
Lyse cells in an appropriate lysis buffer (e.g., containing 25 mM HEPES, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, and protease/phosphatase inhibitors).
-
Clarify the lysate by centrifugation at ~14,000 x g for 10 minutes at 4°C.
-
-
Affinity Precipitation (Pull-Down):
-
Normalize total protein concentration for all samples.
-
Incubate a portion of the lysate (~500 µg to 1 mg of total protein) with PAK-PBD agarose beads for 1 hour at 4°C with gentle rotation.
-
As a positive control, a separate aliquot of lysate can be loaded with non-hydrolyzable GTPγS. A negative control can be loaded with GDP.
-
Collect the beads by brief centrifugation (~10 seconds at 14,000 x g).
-
Wash the beads 3-4 times with lysis buffer to remove non-specific binders.
-
-
Detection:
-
Elute the bound proteins by resuspending the beads in 2X Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a specific anti-Rac1/2/3 primary antibody, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
To confirm equal protein input, a separate Western blot should be run on the total cell lysates (not the pull-down) using the same anti-Rac antibody.
-
References
- 1. Imara Announces FDA Clearance of Investigational New Drug Application (IND) for Tovinontrine (IMR-687) for Heart Failure with Preserved Ejection Fraction (HFpEF) - BioSpace [biospace.com]
- 2. Tovinontrine by Cardurion Pharmaceuticals for Systolic Heart Failure: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Tovinontrine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Preclinical Pharmacology of (Rac)-Tovinontrine in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Tovinontrine (also known as IMR-687) is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2] Preclinical research in various animal models has explored its therapeutic potential in hematological disorders and heart failure. Tovinontrine's mechanism of action centers on the inhibition of PDE9, an enzyme that selectively degrades cyclic guanosine monophosphate (cGMP).[2][3] By inhibiting PDE9, Tovinontrine increases intracellular cGMP levels, which is known to play a crucial role in vascular biology and hemoglobin production.[3] This guide provides a comprehensive overview of the preclinical pharmacology of Tovinontrine, detailing its effects in animal models of sickle cell disease, beta-thalassemia, and heart failure with preserved ejection fraction (HFpEF). It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows. Although clinical development for sickle cell disease and beta-thalassemia was discontinued due to insufficient efficacy in Phase 2b trials, the preclinical data provides valuable insights into the pharmacological activity of PDE9 inhibition.
Mechanism of Action: PDE9 Inhibition and cGMP Signaling
Tovinontrine exerts its pharmacological effects by selectively inhibiting phosphodiesterase-9 (PDE9). PDE9 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger involved in various physiological processes. In pathological states such as sickle cell disease and beta-thalassemia, cGMP levels are often diminished. By blocking PDE9, Tovinontrine leads to an accumulation of intracellular cGMP. This elevation in cGMP is associated with several beneficial downstream effects, including the potential reactivation of fetal hemoglobin (HbF) production, reduced inflammation, and improved blood flow.
References
- 1. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogenic Insights into the Cardiorenal Syndrome in Heart Failure (HF) with Preserved Ejection Fraction (HFpEF) | Internal Medicine Residency Program [bumc.bu.edu]
- 3. Imara Presents Clinical and Preclinical Tovinontrine [globenewswire.com]
In Vitro Characterization of (Rac)-Tovinontrine: A PDE9 Selective Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of (Rac)-Tovinontrine (also known as IMR-687), a potent and highly selective inhibitor of phosphodiesterase-9 (PDE9). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.
Introduction
This compound is a small molecule inhibitor of phosphodiesterase-9 (PDE9) that has been investigated for its therapeutic potential in various diseases, including sickle cell disease and heart failure.[1][2][3] PDE9 is a key enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a crucial second messenger in various signaling pathways.[2] By inhibiting PDE9, Tovinontrine increases intracellular cGMP levels, which can lead to downstream effects such as the reactivation of fetal hemoglobin (HbF) production, reduced inflammation, and vasodilation. A critical aspect of Tovinontrine's pharmacological profile is its high selectivity for PDE9 over other PDE families, which is essential for minimizing off-target effects.
PDE9 Signaling Pathway and Mechanism of Action of Tovinontrine
The signaling pathway involving PDE9 and the mechanism of action of Tovinontrine are depicted below. Nitric oxide (NO) and natriuretic peptides (NPs) stimulate soluble guanylate cyclase (sGC) and particulate guanylate cyclase (pGC) respectively, leading to the production of cGMP. Tovinontrine selectively inhibits PDE9, preventing the degradation of cGMP and thereby amplifying downstream signaling through protein kinase G (PKG).
In Vitro Selectivity Profile of this compound
The selectivity of this compound was assessed against a panel of 33 recombinant human phosphodiesterase (PDE) enzymes. The results demonstrate that Tovinontrine is a highly potent and selective inhibitor of PDE9A.
Table 1: In Vitro PDE Selectivity of this compound (IMR-687)
| PDE Family | Isoform | IC50 (µM) |
| PDE9 | A1 | 0.00819 |
| A2 | 0.00999 | |
| PDE1 | A3 | 88.4 |
| B | 8.48 | |
| C | 12.2 | |
| PDE2 | A3 | >100 |
| PDE3 | A | >100 |
| B | >100 | |
| PDE4 | A4 | >100 |
| B1 | >100 | |
| B2 | >100 | |
| C1 | >100 | |
| D2 | >100 | |
| D7 | >100 | |
| PDE5 | A1 | 81.9 |
| PDE6 | C | >100 |
| PDE7 | A1 | >100 |
| B | >100 | |
| PDE8 | A1 | >100 |
| B | >100 | |
| PDE10 | A1 | >100 |
| PDE11 | A4 | >100 |
| Note: IC50 values for other tested PDE isoforms (not listed) were >100 µM. |
As shown in Table 1, Tovinontrine exhibits sub-nanomolar to low nanomolar potency against PDE9A isoforms. The selectivity for PDE9A is over 800-fold greater than for PDE1A3, PDE1B, PDE1C, and PDE5A1. No significant inhibition was observed for the other 27 PDE enzymes tested.
Experimental Protocols
While the exact proprietary protocol for the in vitro characterization of Tovinontrine is not publicly available, a general methodology for determining PDE selectivity can be described based on common industry practices and available literature. A representative workflow for an in vitro PDE inhibition assay is provided below.
General Workflow for In Vitro PDE Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound against a panel of PDE enzymes.
Representative Protocol: Non-Radioactive cGMP Enzyme Immunoassay
This protocol is a representative example for determining the IC50 of an inhibitor for a cGMP-specific PDE, such as PDE9.
Materials:
-
Recombinant human PDE9A enzyme
-
This compound or other test compounds
-
cGMP substrate
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Enzyme immunoassay (EIA) kit for cGMP detection
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer to achieve a range of concentrations for IC50 determination.
-
Enzyme and Substrate Preparation: Dilute the recombinant PDE9A enzyme and cGMP substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
In a microplate, add the diluted this compound or vehicle control.
-
Add the diluted PDE9A enzyme to each well.
-
Initiate the enzymatic reaction by adding the cGMP substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for cGMP hydrolysis.
-
-
Reaction Termination: Stop the reaction according to the EIA kit instructions, often by adding a stop solution.
-
cGMP Detection:
-
Follow the protocol of the cGMP EIA kit to quantify the amount of remaining cGMP in each well. This typically involves a competitive binding assay where the cGMP in the sample competes with a labeled cGMP for binding to a specific antibody.
-
Measure the signal (e.g., absorbance or fluorescence) using a microplate reader. The signal will be inversely proportional to the amount of cGMP in the well.
-
-
Data Analysis:
-
Calculate the percentage of PDE9A inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Conclusion
The in vitro characterization of this compound demonstrates it to be a highly potent and selective inhibitor of PDE9. Its sub-nanomolar to low nanomolar potency against PDE9A and significant selectivity over other PDE families underscore its potential as a targeted therapeutic agent. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of selective PDE inhibitors.
References
- 1. sicklecellanemianews.com [sicklecellanemianews.com]
- 2. Imara Announces Results of Interim Analyses of Tovinontrine (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia - BioSpace [biospace.com]
- 3. Tovinontrine by Cardurion Pharmaceuticals for Systolic Heart Failure: Likelihood of Approval [pharmaceutical-technology.com]
(Rac)-Tovinontrine: A Novel PDE9 Inhibitor Targeting Heart Failure with Preserved Ejection Fraction
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical and clinical development of (Rac)-Tovinontrine (also known as IMR-687 and CRD-750), a selective phosphodiesterase-9 (PDE9) inhibitor, as a potential therapeutic agent for heart failure with preserved ejection fraction (HFpEF). This document details the mechanism of action, summarizes key experimental data, outlines methodologies of pivotal studies, and visualizes the core signaling pathways and experimental workflows.
Introduction to this compound and its Target in HFpEF
Heart failure with preserved ejection fraction (HFpEF) is a complex clinical syndrome characterized by diastolic dysfunction of the left ventricle, leading to impaired ventricular relaxation and filling. Unlike heart failure with reduced ejection fraction (HFrEF), there are limited therapeutic options for HFpEF. A key pathological feature of HFpEF is impaired cyclic guanosine monophosphate (cGMP) signaling in cardiomyocytes. cGMP is a critical second messenger that mediates cardioprotective effects, including vasodilation, anti-hypertrophy, and anti-fibrosis.
This compound is a potent and selective inhibitor of phosphodiesterase-9 (PDE9).[1] PDE9 is an enzyme that specifically hydrolyzes and degrades cGMP.[1] Notably, the expression of PDE9A is significantly upregulated in the myocardium of patients with HFpEF. By inhibiting PDE9, Tovinontrine aims to increase the intracellular concentration of cGMP, thereby augmenting its beneficial downstream signaling effects and potentially mitigating the pathophysiology of HFpEF.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of Tovinontrine is the selective inhibition of PDE9, leading to an accumulation of intracellular cGMP. This enhanced cGMP signaling is hypothesized to improve cardiac function in HFpEF through various downstream effects.
Preclinical Evidence in HFpEF Models
The therapeutic potential of Tovinontrine in HFpEF has been evaluated in preclinical studies using mouse models that recapitulate key features of the human disease.
Data Presentation
| Parameter | Animal Model | Treatment Group | Outcome | Reference |
| Cardiomyocyte Size | HFpEF Mouse Models | Tovinontrine | Reduction in the median size of cardiomyocytes | [2] |
| Natriuretic Peptides | HFpEF Mouse Models | Tovinontrine | Lowered plasma B-type and atrial natriuretic peptide levels | [2] |
| Renal Function | HFpEF Mouse Models | Tovinontrine | Improved markers of renal dysfunction | [2] |
Experimental Protocols
A representative experimental workflow for preclinical evaluation of Tovinontrine in a HFpEF mouse model is outlined below.
3.2.1. Transverse Aortic Constriction with Deoxycorticosterone Acetate (TAC/DOCA) Mouse Model of HFpEF
This model is designed to induce pressure overload hypertrophy and fibrosis, hallmarks of HFpEF.
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Anesthesia: Mice are anesthetized with isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Surgical Procedure:
-
A midline cervical incision is made to expose the trachea for intubation.
-
The mouse is ventilated with a rodent ventilator.
-
A thoracotomy is performed at the second intercostal space to expose the aortic arch.
-
A 7-0 silk suture is passed under the transverse aorta between the innominate and left carotid arteries.
-
A 27-gauge needle is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle.
-
The needle is then quickly removed, creating a defined constriction.
-
A slow-release pellet of deoxycorticosterone acetate (DOCA, 50 mg) is implanted subcutaneously.
-
The chest and skin are closed in layers.
-
Sham-operated animals undergo the same procedure without the aortic constriction and DOCA implantation.
-
-
Post-operative Care: Analgesics are administered for 3 days post-surgery. Mice are monitored for signs of distress.
-
Duration: The HFpEF phenotype typically develops over 4-6 weeks.
3.2.2. Measurement of Cardiomyocyte Passive Stiffness
Atomic Force Microscopy (AFM) is a high-resolution technique used to measure the mechanical properties of single cells.
-
Cardiomyocyte Isolation: Ventricular myocytes are isolated from the hearts of treated and control mice by enzymatic digestion using collagenase and protease.
-
AFM Setup:
-
Isolated cardiomyocytes are plated on laminin-coated glass-bottom dishes.
-
An AFM (e.g., Bruker BioScope Resolve) is mounted on an inverted microscope.
-
A cantilever with a spherical tip (e.g., 5 µm diameter) is used to indent the cardiomyocyte.
-
-
Measurement Protocol:
-
The cantilever is calibrated to determine its spring constant.
-
The AFM tip is positioned over the center of a quiescent cardiomyocyte.
-
Force-indentation curves are generated by pressing the tip into the cell and retracting it.
-
The Young's modulus, a measure of stiffness, is calculated from the force-indentation curves using the Hertz model.
-
-
Data Analysis: The passive stiffness of cardiomyocytes from Tovinontrine-treated and control groups are compared.
3.2.3. Immunohistochemistry for Myocardial Inflammation
This technique is used to identify and quantify inflammatory cells within the myocardial tissue.
-
Tissue Preparation:
-
Mouse hearts are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
5 µm thick sections are cut and mounted on charged glass slides.
-
-
Staining Protocol:
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific antibody binding is blocked with a serum-free protein block.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies against CD68 (a marker for macrophages) and CD3 (a marker for T-cells).
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of the antigen.
-
Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.
-
-
Image Analysis: The number of CD68-positive and CD3-positive cells is quantified per unit area of myocardial tissue using image analysis software.
Clinical Development in HFpEF
This compound has advanced to Phase 2 clinical trials to evaluate its safety and efficacy in patients with HFpEF.
Data Presentation
As of the latest available information, quantitative results from the Phase 2 clinical trials in HFpEF have not been publicly released. The primary endpoint for these studies is the change in plasma N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels, a well-established biomarker for heart failure severity and prognosis.
| Trial Identifier | Phase | Status | Primary Endpoint | Expected Readout |
| NCT05312021 | 2 | Withdrawn | Change in NT-proBNP | N/A |
| NCT06215586 (Cycle-2-PEF) | 2 | Enrollment Complete | Change in NT-proBNP from Baseline to Week 12 | To be presented at a future medical meeting |
Clinical Trial Protocol Synopsis (NCT06215586 - Cycle-2-PEF)
-
Study Design: A Phase 2, randomized, double-blind, placebo-controlled, multicenter study.
-
Patient Population: Adult patients with chronic heart failure with preserved ejection fraction (HFpEF), defined as an ejection fraction of ≥50%.
-
Intervention: Patients are randomized to receive either this compound or a matching placebo, administered orally.
-
Primary Outcome Measure: The percent change in plasma NT-proBNP from baseline to week 12.
-
Secondary Outcome Measures:
-
Safety and tolerability of Tovinontrine.
-
Change in Kansas City Cardiomyopathy Questionnaire (KCCQ) score.
-
Change in 6-minute walk distance (6MWD).
-
Change in other biomarkers (e.g., cGMP, BNP).
-
-
Inclusion Criteria (abbreviated):
-
Age ≥ 18 years.
-
Diagnosis of HFpEF.
-
Elevated NT-proBNP levels.
-
On stable, guideline-directed medical therapy for HFpEF.
-
-
Exclusion Criteria (abbreviated):
-
Recent acute coronary syndrome or stroke.
-
Severe renal impairment.
-
Hypotension.
-
Conclusion
This compound represents a novel therapeutic approach for HFpEF by targeting the PDE9-cGMP signaling pathway. Preclinical data in relevant animal models have demonstrated its potential to ameliorate key pathophysiological features of the disease. The ongoing Phase 2 clinical trials are crucial in determining the safety and efficacy of this compound in patients. The results of these trials, particularly the primary endpoint of change in NT-proBNP levels, are eagerly awaited by the scientific and medical communities and will be instrumental in guiding the future development of Tovinontrine for this patient population with a high unmet medical need.
References
Methodological & Application
Application Notes and Protocols: Quantifying (Rac)-Tovinontrine Efficacy in HFpEF Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Tovinontrine (also known as CRD-750 and IMR-687) is an investigational, orally administered small molecule that acts as a selective inhibitor of phosphodiesterase 9 (PDE9).[1] It is currently under clinical development for the treatment of heart failure with preserved ejection fraction (HFpEF), a condition characterized by diastolic dysfunction of the left ventricle.[1][2] The therapeutic rationale for Tovinontrine in HFpEF is based on its ability to modulate the cyclic guanosine monophosphate (cGMP) signaling pathway, which is often impaired in heart failure.[3][4] By inhibiting PDE9, Tovinontrine aims to increase intracellular levels of cGMP, thereby promoting vasodilation, reducing cardiac hypertrophy and fibrosis, and improving overall cardiac function.
These application notes provide a detailed overview of the available information on the clinical investigation of Tovinontrine in HFpEF, with a focus on the methodologies and protocols of the key clinical trial.
Mechanism of Action and Signaling Pathway
Tovinontrine's mechanism of action centers on the inhibition of PDE9, an enzyme that specifically degrades cGMP. In the context of cardiac function, the natriuretic peptide (NP) system plays a crucial role. NPs, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), bind to their receptors on the surface of cardiomyocytes, leading to the synthesis of intracellular cGMP. This second messenger, cGMP, then activates protein kinase G (PKG), which in turn phosphorylates downstream targets to mediate beneficial cardiovascular effects, including vasodilation, anti-hypertrophy, and anti-fibrosis.
In heart failure, the expression and activity of PDE9 are upregulated, leading to increased degradation of cGMP and dampening of the protective NP-cGMP-PKG signaling pathway. By selectively inhibiting PDE9, Tovinontrine is hypothesized to restore cGMP levels, thereby amplifying the beneficial effects of the natriuretic peptide system.
References
- 1. Tovinontrine by Cardurion Pharmaceuticals for Systolic Heart Failure: Likelihood of Approval [pharmaceutical-technology.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. cardurion.com [cardurion.com]
- 4. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
Assaying cGMP levels in response to Tovinontrine treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tovinontrine (formerly IMR-687) is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2] PDE9 is a key enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), a critical second messenger involved in various physiological processes, including vascular biology and hemoglobin production.[1][3] By inhibiting PDE9, Tovinontrine leads to an increase in intracellular cGMP levels, which has been investigated for its therapeutic potential in several diseases.[1]
Initially developed for the treatment of sickle cell disease (SCD) and beta-thalassemia, Tovinontrine showed promise in preclinical studies by increasing cGMP and fetal hemoglobin (HbF) in erythroid cell lines. However, subsequent Phase 2b clinical trials for these indications were discontinued due to a lack of significant clinical benefit. The focus of Tovinontrine's clinical development has since shifted to heart failure, where elevated cGMP levels are believed to have cardioprotective effects.
This application note provides a summary of the preclinical data demonstrating the effect of Tovinontrine on cGMP levels and offers a detailed protocol for assaying cGMP in response to Tovinontrine treatment.
Data Presentation
The following table summarizes the dose-dependent effect of Tovinontrine on cGMP levels in K562 erythroid cells after 6 hours of treatment, as reported in preclinical studies.
| Tovinontrine Concentration (µM) | Mean cGMP Fold Increase (vs. DMSO control) |
| 0.01 | ~1.5 |
| 0.1 | ~2.5 |
| 1 | ~4.0 |
| 10 | ~5.5 |
| 100 | ~6.0 |
Data is estimated from the graphical representation in "A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease" (Haematologica, 2020). For precise values, refer to the original publication.
Signaling Pathway
Caption: Tovinontrine inhibits PDE9, preventing cGMP degradation.
Experimental Protocols
Protocol: Measuring cGMP Levels in Cultured Cells using a Competitive ELISA Kit
This protocol provides a general procedure for determining cGMP concentrations in cell lysates following treatment with Tovinontrine. It is based on the principles of a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Tovinontrine
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M HCl with 1% Triton X-100)
-
cGMP competitive ELISA kit
-
Microplate reader capable of measuring absorbance at 450 nm
-
Adherent or suspension cells (e.g., K562)
-
Pipettes and tips
-
Microcentrifuge
-
Orbital shaker
Experimental Workflow:
Caption: Workflow for measuring cGMP in Tovinontrine-treated cells.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight if necessary.
-
Prepare a stock solution of Tovinontrine in a suitable solvent (e.g., DMSO).
-
Dilute the Tovinontrine stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent).
-
Remove the old medium from the cells and add the medium containing the different concentrations of Tovinontrine or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 6 hours).
-
-
Sample Preparation (Cell Lysis):
-
After incubation, remove the treatment medium and wash the cells with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-20 minutes.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the intracellular cGMP.
-
-
cGMP ELISA:
-
Perform the cGMP ELISA according to the manufacturer's instructions. A general competitive ELISA procedure is as follows:
-
Prepare a standard curve using the provided cGMP standards.
-
Add the prepared standards and cell lysate samples to the wells of the antibody-coated microplate.
-
Add a fixed amount of HRP-conjugated cGMP to each well. This will compete with the cGMP in the samples and standards for binding to the primary antibody.
-
Incubate the plate for the recommended time to allow for competitive binding.
-
Wash the plate several times to remove any unbound reagents.
-
Add a chromogenic substrate (e.g., TMB) to each well. The HRP enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
Stop the reaction with a stop solution.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of cGMP in each of your samples.
-
If desired, normalize the cGMP concentration to the total protein concentration of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).
-
Logical Relationship of the Experiment
Caption: Logical flow of the Tovinontrine cGMP assay experiment.
References
- 1. Imara Presents Clinical and Preclinical Tovinontrine (IMR-687) Data at the American Society of Hematology (ASH) Annual Meeting 2021 - BioSpace [biospace.com]
- 2. Imara Presents Clinical Data on IMR-687 in Sickle Cell [globenewswire.com]
- 3. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging to Assess Cardiac Effects of Tovinontrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tovinontrine (formerly IMR-687) is a selective phosphodiesterase 9 (PDE9) inhibitor under investigation for the treatment of heart failure.[1][2] PDE9 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP), a key second messenger in the natriuretic peptide signaling pathway.[3][4] In heart failure, particularly with preserved ejection fraction (HFpEF), PDE9 expression is upregulated, leading to reduced cGMP levels and impaired downstream signaling.[4] This contributes to pathological cardiac remodeling, including cardiomyocyte hypertrophy and diastolic dysfunction. By inhibiting PDE9, tovinontrine aims to increase intracellular cGMP concentrations, thereby enhancing the beneficial effects of the natriuretic peptide system, which include vasodilation, lusitropy (myocardial relaxation), and suppression of cardiac hypertrophy and fibrosis.
These application notes provide a comprehensive overview of key in vivo imaging techniques and detailed protocols for assessing the cardiac effects of tovinontrine in preclinical models of heart failure.
Signaling Pathway of Tovinontrine's Action
Tovinontrine's mechanism of action is centered on the potentiation of the natriuretic peptide-cGMP signaling cascade within cardiomyocytes.
Experimental Workflow for Preclinical Evaluation
A multi-modal imaging approach is recommended to comprehensively evaluate the cardiac effects of tovinontrine in a preclinical setting.
Data Presentation: Summary of Expected Quantitative Effects
The following tables summarize the anticipated quantitative effects of a PDE9 inhibitor, analogous to tovinontrine, based on preclinical studies in mouse models of heart failure with preserved ejection fraction (HFpEF).
Table 1: Echocardiographic Parameters
| Parameter | Control | HFpEF Model (Vehicle) | HFpEF Model + PDE9i |
| Diastolic Function | |||
| E/A Ratio | 1.5 ± 0.1 | 2.5 ± 0.2 | 2.4 ± 0.3 |
| E' (cm/s) | 4.5 ± 0.3 | 2.8 ± 0.2 | 2.9 ± 0.2 |
| E/E' | 8.9 ± 0.5 | 15.2 ± 1.1 | 14.8 ± 1.3 |
| Systolic Function | |||
| Ejection Fraction (%) | 65 ± 5 | 62 ± 6 | 50 ± 7 |
| Fractional Shortening (%) | 35 ± 4 | 33 ± 5 | 25 ± 6 |
| Cardiac Structure | |||
| LV Mass (mg) | 85 ± 7 | 120 ± 10 | 115 ± 9 |
| Relative Wall Thickness | 0.40 ± 0.03 | 0.55 ± 0.04 | 0.53 ± 0.05 |
| *Note: Some studies with other PDE9 inhibitors have reported a reduction in compensatory contractile function. |
Table 2: Cardiac MRI and Histological Parameters
| Parameter | Control | HFpEF Model (Vehicle) | HFpEF Model + PDE9i |
| Cardiac MRI | |||
| LV End-Diastolic Volume (µL) | 45 ± 5 | 42 ± 6 | 48 ± 7 |
| LV End-Systolic Volume (µL) | 16 ± 3 | 16 ± 4 | 24 ± 5* |
| LV Mass (mg) | 88 ± 8 | 125 ± 12 | 118 ± 11 |
| Histology/Advanced MRI | |||
| Cardiomyocyte Cross-Sectional Area (µm²) | 250 ± 20 | 400 ± 30 | 350 ± 25 |
| Interstitial Fibrosis (%) | 2.5 ± 0.5 | 8.0 ± 1.2 | 6.5 ± 1.0 |
Table 3: PET Imaging and Biomarker Data
| Parameter | Control | HFpEF Model (Vehicle) | HFpEF Model + PDE9i |
| PET Imaging | |||
| Myocardial ¹⁸F-FDG Uptake (%ID/g) | 10 ± 2 | 15 ± 3 | 12 ± 2.5 |
| Plasma Biomarkers | |||
| NT-proBNP (pg/mL) | 200 ± 50 | 800 ± 150 | 500 ± 100 |
Experimental Protocols
High-Frequency Echocardiography for Cardiac Function and Structure
Objective: To non-invasively assess left ventricular (LV) systolic and diastolic function, and cardiac morphology.
Materials:
-
High-frequency ultrasound system with a linear array transducer (30-40 MHz for mice).
-
Animal anesthesia system (e.g., isoflurane).
-
Heated platform with integrated ECG and temperature monitoring.
-
Depilatory cream.
-
Ultrasound gel.
Protocol:
-
Animal Preparation: Anesthetize the mouse with 1.5-2.0% isoflurane. Remove chest fur using depilatory cream to ensure optimal image quality. Place the mouse in a supine position on the heated platform to maintain body temperature at 37°C.
-
Image Acquisition:
-
Parasternal Long-Axis (PLAX) View: Obtain a clear view of the LV from the apex to the aortic valve.
-
M-Mode: From the PLAX view, acquire an M-mode image at the level of the papillary muscles to measure LV internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thickness.
-
Parasternal Short-Axis (SAX) View: Acquire images at the base, mid-papillary, and apical levels.
-
Pulsed-Wave Doppler: From the apical four-chamber view, place the sample volume at the mitral valve leaflet tips to record mitral inflow velocities (E and A waves).
-
Tissue Doppler Imaging: Place the sample volume at the lateral mitral annulus to measure early (e') and late (a') diastolic tissue velocities.
-
-
Data Analysis:
-
Calculate LV ejection fraction (EF) and fractional shortening (FS) from M-mode measurements to assess systolic function.
-
Determine the E/A ratio from mitral inflow Doppler to assess diastolic filling patterns.
-
Calculate the E/e' ratio as an index of LV filling pressure and diastolic dysfunction.
-
Measure LV mass and relative wall thickness from M-mode or B-mode images.
-
Cardiac Magnetic Resonance (CMR) Imaging for Comprehensive Cardiac Assessment
Objective: To obtain high-resolution, three-dimensional data on cardiac anatomy, function, and tissue characteristics.
Materials:
-
Small-animal MRI scanner (e.g., 7T or 9.4T).
-
ECG and respiratory gating system.
-
Animal-compatible contrast agent (e.g., gadolinium-based).
-
Anesthesia and physiological monitoring equipment.
Protocol:
-
Animal Preparation: Anesthetize the animal and place it on a heated cradle within the magnet. Secure ECG leads and a respiratory sensor for gating.
-
Image Acquisition:
-
Scout Images: Acquire multi-planar scout images to locate the heart.
-
Cine Imaging: Acquire a stack of short-axis cine images covering the entire LV from base to apex using a gated fast low-angle shot (FLASH) sequence. Acquire long-axis cine images (two- and four-chamber views).
-
Late Gadolinium Enhancement (LGE): For fibrosis assessment, administer a gadolinium-based contrast agent and acquire T1-weighted images 10-15 minutes post-injection.
-
T1 Mapping: To quantify cardiomyocyte size, acquire pre- and post-contrast T1 maps.
-
-
Data Analysis:
-
Manually or semi-automatically segment the endocardial and epicardial borders on all short-axis cine slices at end-diastole and end-systole.
-
Calculate LV end-diastolic volume (EDV), end-systolic volume (ESV), stroke volume (SV), and ejection fraction (EF).
-
Calculate LV mass from the epicardial and endocardial volumes.
-
Quantify the extent of fibrosis from LGE images.
-
Analyze T1 maps to determine the intracellular lifetime of water, which correlates with cardiomyocyte volume.
-
Positron Emission Tomography (PET) for Myocardial Metabolism
Objective: To assess changes in myocardial glucose metabolism, which can be altered in heart failure.
Materials:
-
Small-animal PET/CT scanner.
-
¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG) radiotracer.
-
Anesthesia and physiological monitoring equipment.
Protocol:
-
Animal Preparation: Fast the animal for 6-8 hours to enhance myocardial glucose uptake. Anesthetize the animal and maintain normothermia.
-
Radiotracer Injection and Uptake: Administer a bolus of ¹⁸F-FDG (e.g., ~10 MBq for a mouse) via a tail vein catheter. Allow for a 30-60 minute uptake period.
-
Image Acquisition:
-
Position the animal in the PET/CT scanner.
-
Perform a CT scan for attenuation correction and anatomical localization.
-
Acquire a static PET scan for 15-20 minutes. Gating can be used to assess functional parameters.
-
-
Data Analysis:
-
Reconstruct the PET images and co-register them with the CT data.
-
Draw regions of interest (ROIs) around the myocardium to quantify the mean standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g).
-
Compare ¹⁸F-FDG uptake between treatment and control groups to assess metabolic changes.
-
Conclusion
The integrated use of echocardiography, cardiac MRI, and PET imaging provides a powerful, multi-faceted approach to characterizing the therapeutic effects of tovinontrine on cardiac structure, function, and metabolism in preclinical models of heart failure. The detailed protocols and expected quantitative outcomes presented in these application notes offer a robust framework for researchers and drug development professionals to rigorously evaluate the potential of PDE9 inhibitors as a novel therapy for heart failure.
References
- 1. Quantification of Left Ventricular Volumes, Mass and Ejection Fraction using Cine Displacement Encoding with Stimulated Echoes (DENSE) MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tovinontrine by Cardurion Pharmaceuticals for Systolic Heart Failure: Likelihood of Approval [pharmaceutical-technology.com]
- 3. cardurion.com [cardurion.com]
- 4. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clinical Trial Design of Tovinontrine in Cardiovascular Indications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the clinical trial design of Tovinontrine (also known as IMR-687 or CRD-750) for the treatment of cardiovascular indications, specifically focusing on heart failure with preserved ejection fraction (HFpEF) and heart failure with reduced ejection fraction (HFrEF).
Introduction to Tovinontrine and its Mechanism of Action
Tovinontrine is a highly selective and potent small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2] The therapeutic rationale for its use in heart failure stems from its ability to modulate the cyclic guanosine monophosphate (cGMP) signaling pathway. In heart failure, the natriuretic peptide system is activated as a compensatory mechanism. Natriuretic peptides bind to their receptors on cardiomyocytes, stimulating the production of cGMP.[3] cGMP acts as a crucial second messenger, activating protein kinase G (PKG), which in turn phosphorylates downstream targets that mediate beneficial effects such as vasodilation, anti-hypertrophy, and anti-fibrosis.
However, the enzyme PDE9 is upregulated in heart failure and selectively degrades cGMP, thereby blunting the beneficial effects of the natriuretic peptide system.[3] By inhibiting PDE9, Tovinontrine is designed to increase intracellular levels of cGMP, thereby enhancing PKG signaling and promoting improved cardiac function.[3]
Tovinontrine Signaling Pathway in Cardiomyocytes
The following diagram illustrates the proposed mechanism of action of Tovinontrine in cardiomyocytes.
Clinical Trial Design for Tovinontrine in Heart Failure
Tovinontrine is currently being evaluated in Phase 2 clinical trials for both HFpEF and HFrEF. The general design for these trials is a randomized, double-blind, placebo-controlled study to assess the safety and efficacy of Tovinontrine.
Overall Clinical Trial Workflow
The following diagram outlines the typical workflow for a patient participating in a Tovinontrine heart failure clinical trial.
Phase 2 Clinical Trial Protocols
The following tables summarize the key parameters for the ongoing Phase 2 clinical trials of Tovinontrine in HFpEF (CYCLE-2-PEF) and HFrEF (CYCLE-1-REF).
Table 1: Tovinontrine Phase 2 Clinical Trial Design for HFpEF (CYCLE-2-PEF)
| Parameter | Specification |
| Trial Name | CYCLE-2-PEF |
| Phase | 2 |
| Indication | Heart Failure with Preserved Ejection Fraction (HFpEF) |
| Study Design | Randomized, Double-Blind, Placebo-Controlled |
| Primary Endpoint | Change from baseline in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels at 12 weeks. |
| Secondary Endpoints | - Change in Kansas City Cardiomyopathy Questionnaire (KCCQ) score- Change in New York Heart Association (NYHA) functional class- Change in other biomarkers (e.g., BNP, cGMP)- Safety and tolerability |
| Exploratory Endpoints | - Change in 6-minute walk test (6MWT) distance- Evaluation of cardiac structure and function |
| Patient Population | Adults with a clinical diagnosis of HFpEF (ejection fraction >40%), NYHA Class II-IV symptoms. |
| Treatment Duration | 12 weeks |
| Dosage | 50 mg Tovinontrine or placebo, administered orally. |
Table 2: Tovinontrine Phase 2 Clinical Trial Design for HFrEF (CYCLE-1-REF)
| Parameter | Specification |
| Trial Name | CYCLE-1-REF |
| Phase | 2 |
| Indication | Heart Failure with Reduced Ejection Fraction (HFrEF) |
| Study Design | Randomized, Double-Blind, Placebo-Controlled, Dose-Finding |
| Primary Endpoint | Change from baseline in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels at 12 weeks. |
| Secondary Endpoints | - Change in Kansas City Cardiomyopathy Questionnaire (KCCQ) score- Change in New York Heart Association (NYHA) functional class- Change in other biomarkers (e.g., BNP, cGMP)- Safety and tolerability |
| Patient Population | Adults with a clinical diagnosis of HFrEF (ejection fraction ≤40%), NYHA Class II-IV symptoms. |
| Treatment Duration | 12 weeks |
| Dosage | Low, medium, and high doses of Tovinontrine or placebo, administered orally. (Specific mg doses are proprietary and not publicly disclosed) |
Patient Screening and Enrollment Logic
The successful enrollment of the target patient population is critical for the integrity of the clinical trial. The following diagram illustrates the logical flow for patient screening.
References
Application Notes and Protocols for High-Throughput Screening of Novel (Rac)-Tovinontrine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Tovinontrine (IMR-687) is a selective inhibitor of phosphodiesterase 9 (PDE9).[1][2] PDE9 is a key enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a critical second messenger involved in various physiological processes, including vascular biology.[2][3] By inhibiting PDE9, Tovinontrine increases intracellular cGMP levels, which has been explored for therapeutic potential in conditions such as sickle cell disease, beta-thalassemia, and heart failure with preserved ejection fraction (HFpEF). Although clinical trials for hematological disorders were discontinued due to lack of efficacy, the mechanism of PDE9 inhibition remains a compelling target for drug discovery.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. The protocols cover both biochemical and cell-based screening approaches.
PDE9-cGMP Signaling Pathway
The canonical signaling pathway modulated by Tovinontrine and its analogs involves the regulation of intracellular cGMP levels. Soluble guanylate cyclase (sGC) is activated by nitric oxide (NO), leading to the conversion of guanosine triphosphate (GTP) to cGMP. PDE9 acts as a negative regulator of this pathway by degrading cGMP to GMP. Inhibition of PDE9 by novel analogs leads to an accumulation of cGMP, which in turn activates downstream effectors such as protein kinase G (PKG), cyclic nucleotide-gated (CNG) channels, and other cGMP-binding proteins. This cascade of events ultimately mediates various cellular responses.
Caption: Simplified PDE9-cGMP Signaling Pathway.
High-Throughput Screening Workflow
A typical HTS campaign for identifying novel PDE9 inhibitors follows a structured workflow. The process begins with a primary screen of a large compound library using a robust and cost-effective biochemical assay. Hits from the primary screen are then confirmed and their potency determined in a secondary biochemical assay. Subsequently, confirmed hits are evaluated in a cell-based assay to assess their activity in a more physiologically relevant context. Finally, lead compounds are further characterized for selectivity, mechanism of action, and other drug-like properties.
Caption: High-Throughput Screening Workflow for Novel PDE9 Inhibitors.
Experimental Protocols
Protocol 1: Biochemical HTS for PDE9 Inhibitors using Fluorescence Polarization (FP)
Principle: This assay measures the inhibition of recombinant human PDE9 enzyme activity. A fluorescently labeled cGMP (cGMP-FAM) is used as a substrate. When cGMP-FAM is hydrolyzed by PDE9, the resulting FAM-GMP binds to a specific binding agent, leading to a large, slowly rotating complex and a high fluorescence polarization signal. In the presence of a PDE9 inhibitor, cGMP-FAM remains intact, resulting in a low fluorescence polarization signal.
Materials:
-
Recombinant Human PDE9A Enzyme
-
FAM-labeled cGMP (substrate)
-
PDE Assay Buffer
-
Binding Agent
-
This compound (positive control)
-
DMSO (vehicle control)
-
384-well, black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an acoustic liquid handler, dispense nanoliter volumes of compound solutions into the 384-well assay plates.
-
Dispense DMSO into control wells.
-
-
Enzyme and Substrate Preparation:
-
Prepare a solution of PDE9A enzyme in PDE Assay Buffer at a 2X final concentration.
-
Prepare a solution of FAM-labeled cGMP in PDE Assay Buffer at a 2X final concentration.
-
-
Assay Reaction:
-
Add the PDE9A enzyme solution to all wells of the assay plate.
-
Add the FAM-labeled cGMP solution to all wells to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a solution of the Binding Agent in PDE Assay Buffer.
-
Add the Binding Agent solution to all wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the fluorescence polarization on a compatible plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (no inhibitor) and low (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based HTS for Intracellular cGMP Levels using a Reporter Assay
Principle: This assay utilizes a reporter cell line engineered to express a biosensor that responds to changes in intracellular cGMP levels. For example, a cell line co-expressing a cyclic nucleotide-gated (CNG) channel and a calcium-sensitive dye. Inhibition of PDE9 leads to increased cGMP, which opens the CNG channels, causing an influx of calcium and a detectable change in fluorescence.
Materials:
-
HEK293 or CHO cell line stably expressing a cGMP biosensor system (e.g., CNG channel and a calcium indicator)
-
Cell culture medium and supplements
-
Sodium Nitroprusside (SNP) or other NO donor (to stimulate cGMP production)
-
This compound (positive control)
-
Test compounds
-
384-well, black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Plating:
-
Seed the reporter cells into 384-well plates at an optimized density and allow them to attach overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in assay buffer.
-
Remove the culture medium from the cell plates and add the compound solutions.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Stimulation and Detection:
-
Add a solution of an NO donor (e.g., SNP) to all wells to stimulate cGMP production.
-
Immediately measure the fluorescence signal over time using a kinetic plate reader.
-
Data Analysis:
-
Calculate the area under the curve (AUC) or the maximum fluorescence signal for each well.
-
Normalize the data to the positive (this compound) and negative (vehicle) controls.
-
Determine the EC50 values for compounds that increase the cGMP-dependent signal.
Data Presentation
The quantitative data generated from the HTS assays should be summarized in clear and structured tables for easy comparison of the activity of novel this compound analogs.
Table 1: Biochemical Screening Data for Novel this compound Analogs
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (nM) - Biochemical Assay |
| This compound | 98.5 | 5.2 |
| Analog-001 | 95.2 | 3.8 |
| Analog-002 | 88.7 | 12.5 |
| Analog-003 | 55.1 | > 1,000 |
| Analog-004 | 99.1 | 2.1 |
Table 2: Cell-Based Assay Data for Confirmed Hits
| Compound ID | EC50 (nM) - cGMP Reporter Assay | Maximum Response (% of Tovinontrine) |
| This compound | 25.8 | 100 |
| Analog-001 | 18.9 | 105 |
| Analog-002 | 65.3 | 95 |
| Analog-004 | 12.5 | 110 |
Conclusion
The provided application notes and protocols describe a comprehensive HTS strategy for the discovery and characterization of novel this compound analogs targeting PDE9. By employing a combination of robust biochemical and cell-based assays, researchers can efficiently identify and advance promising lead compounds for further preclinical development. The structured workflow and detailed methodologies aim to facilitate the successful execution of HTS campaigns in the pursuit of next-generation PDE9 inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Imara Announces Results of Interim Analyses of Tovinontrine (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia - BioSpace [biospace.com]
- 3. Imara Presents Clinical and Preclinical Tovinontrine (IMR-687) Data at the American Society of Hematology (ASH) Annual Meeting 2021 - BioSpace [biospace.com]
Application Notes and Protocols for the Analytical Detection of Tovinontrine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tovinontrine (IMR-687) is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2] PDE9 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP), a key intracellular second messenger involved in various physiological processes, including vasodilation, inflammation, and erythropoiesis.[1][2] By inhibiting PDE9, Tovinontrine increases intracellular cGMP levels, which has shown potential therapeutic benefits in conditions such as sickle cell disease, beta-thalassemia, and heart failure.[3]
The development of robust and reliable analytical methods for the quantification of Tovinontrine in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies during preclinical and clinical development. This document provides detailed application notes and protocols for the determination of Tovinontrine in plasma and urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Chemical Properties of Tovinontrine:
| Property | Value |
| IUPAC Name | 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one |
| Molecular Formula | C₂₁H₂₆N₆O₂ |
| Molecular Weight | 394.47 g/mol |
| CAS Number | 2062661-53-2 |
Signaling Pathway of Tovinontrine
Tovinontrine's mechanism of action is centered on the potentiation of the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP signaling pathway.
Quantitative Data Summary
While specific clinical pharmacokinetic data for Tovinontrine is not widely published, the following tables provide representative data based on typical findings for orally administered small molecule PDE9 inhibitors in early-phase clinical trials. These values are intended to serve as a guide for assay development and validation.
Table 1: Representative Pharmacokinetic Parameters of a PDE9 Inhibitor (Single Oral Dose)
| Parameter | 50 mg Dose | 100 mg Dose | 200 mg Dose |
| Cmax (ng/mL) | 150 ± 35 | 320 ± 70 | 650 ± 150 |
| Tmax (hr) | 1.5 ± 0.5 | 1.8 ± 0.6 | 2.0 ± 0.7 |
| AUC₀₋₂₄ (ng·h/mL) | 950 ± 200 | 2100 ± 450 | 4500 ± 900 |
| t₁/₂ (hr) | 8 ± 2 | 8.5 ± 2.2 | 9 ± 2.5 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours; t₁/₂: Elimination half-life.
Table 2: Representative Calibration Curve and Quality Control (QC) Sample Performance in Human Plasma
| Sample Type | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 2.0 | 1.9 | 95.0 | 8.5 |
| Low QC | 5.0 | 5.2 | 104.0 | 6.2 |
| Mid QC | 50.0 | 48.5 | 97.0 | 4.8 |
| High QC | 500.0 | 510.0 | 102.0 | 3.5 |
| ULOQ | 1000.0 | 1015.0 | 101.5 | 2.8 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.
Experimental Protocols
The following protocols describe the methodology for the quantification of Tovinontrine in human plasma and urine using LC-MS/MS.
Protocol 1: Tovinontrine Extraction from Human Plasma by Protein Precipitation
1. Objective: To extract Tovinontrine from human plasma samples for LC-MS/MS analysis.
2. Materials:
-
Human plasma (K₂EDTA as anticoagulant)
-
Tovinontrine analytical standard
-
Tovinontrine-d4 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
96-well collection plates
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
3. Procedure:
-
Prepare a stock solution of Tovinontrine and the internal standard (IS) in a suitable solvent (e.g., DMSO or methanol).
-
Prepare calibration standards and quality control (QC) samples by spiking the stock solution into blank human plasma.
-
To a 1.5 mL microcentrifuge tube or a well of a 96-well plate, add 50 µL of plasma sample (calibrator, QC, or unknown).
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% methanol).
-
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate.
-
Dilute the supernatant with 100 µL of water containing 0.1% formic acid to reduce the organic solvent concentration before injection.
-
Seal the plate and place it in the autosampler for LC-MS/MS analysis.
Protocol 2: Tovinontrine Extraction from Human Urine by Dilute-and-Shoot
1. Objective: To prepare human urine samples for the quantification of Tovinontrine.
2. Materials:
-
Human urine
-
Tovinontrine analytical standard and IS
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
96-well collection plates
3. Procedure:
-
Prepare calibration standards and QC samples by spiking Tovinontrine stock solution into blank human urine.
-
To a well of a 96-well plate, add 20 µL of the urine sample.
-
Add 180 µL of a solution containing the internal standard in 50% methanol/water with 0.1% formic acid.
-
Seal the plate and vortex for 30 seconds.
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis of Tovinontrine
1. Objective: To quantify Tovinontrine in prepared biological samples using liquid chromatography-tandem mass spectrometry.
2. Instrumentation:
-
HPLC system capable of binary gradient elution
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
3. LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Re-equilibration at 5% B
-
4. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
MRM Transitions (example values, require optimization):
-
Tovinontrine: Q1: 395.2 -> Q3: 298.2 (quantifier), 395.2 -> 175.1 (qualifier)
-
Tovinontrine-d4 (IS): Q1: 399.2 -> Q3: 302.2
-
-
Collision Energy: Optimize for each transition.
Experimental Workflow and Data Interpretation
The overall process from sample collection to data analysis follows a structured workflow.
Data interpretation relies on the linear relationship between the analyte concentration and the ratio of the analyte peak area to the internal standard peak area.
Conclusion
The LC-MS/MS methods detailed in this document provide a robust and sensitive approach for the quantification of Tovinontrine in human plasma and urine. The protein precipitation method for plasma and the dilute-and-shoot method for urine are simple, rapid, and suitable for high-throughput analysis, making them ideal for supporting drug development programs. Proper validation of these methods in accordance with regulatory guidelines is essential before their application in clinical studies.
References
- 1. Imara Presents Clinical and Preclinical Tovinontrine (IMR-687) Data at the American Society of Hematology (ASH) Annual Meeting 2021 - BioSpace [biospace.com]
- 2. Imara Announces Interim Analysis Data from Forte Phase 2b Clinical Trial of Tovinontrine (IMR-687) in Transfusion-Dependent Subjects with Beta-thalassemia - BioSpace [biospace.com]
- 3. Tovinontrine by Cardurion Pharmaceuticals for Systolic Heart Failure: Likelihood of Approval [pharmaceutical-technology.com]
Troubleshooting & Optimization
Tovinontrine Clinical Trial in Sickle Cell Disease: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the clinical trial failure of Tovinontrine for the treatment of sickle cell disease (SCD).
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the Tovinontrine clinical trials for sickle cell disease?
The clinical development of Tovinontrine (IMR-687) for sickle cell disease was discontinued due to interim data from the Phase 2b Ardent trial (NCT04474314) showing a lack of significant clinical benefit compared to a placebo.[1] Specifically, the trial failed to meet its primary endpoint, which was a statistically significant reduction in the median annualized rate of vaso-occlusive crises (VOCs) in patients receiving the high dose of Tovinontrine.[2][3]
Q2: What was the proposed mechanism of action for Tovinontrine in sickle cell disease?
Tovinontrine is a potent and selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[4] PDE9 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a signaling molecule involved in various physiological processes, including vascular biology. In individuals with sickle cell disease, cGMP levels are often low, which is associated with impaired blood flow, inflammation, and cell adhesion. By inhibiting PDE9, Tovinontrine was expected to increase intracellular cGMP levels. This increase in cGMP was hypothesized to have a multimodal effect, including the reactivation of fetal hemoglobin (HbF) production, which is more effective at oxygen transport than adult hemoglobin, and reducing the activation of white blood cells and cell adhesion, thereby mitigating VOCs.
Q3: Were there any promising results from earlier trials of Tovinontrine?
Yes, data from a preceding Phase 2a trial (NCT03401112) involving 93 adults with SCD had shown that daily treatment with Tovinontrine for six months led to a 40% reduction in the number of painful VOCs compared to a placebo. These positive findings supported the initiation of the larger Phase 2b Ardent trial to confirm the therapy's benefits. However, the positive results on VOCs were not replicated in the Phase 2b interim analysis.
Q4: Was Tovinontrine safe for patients?
Based on the interim analyses of the Phase 2b trials, Tovinontrine was generally found to be safe and well-tolerated in adults with sickle cell disease. The most frequently reported adverse events that were possibly related to the treatment included nausea, headache, dizziness, and vomiting. In the Ardent trial, 3.6% of participants discontinued the trial due to adverse events.
Troubleshooting Guide for Experimental Discrepancies
Issue: Discrepancy between Phase 2a and Phase 2b clinical trial outcomes for VOC reduction.
Possible Explanations:
-
Statistical Fluctuation: The positive results observed in the smaller Phase 2a trial may have been due to chance or a larger-than-expected placebo effect in that specific cohort. The larger sample size of the Phase 2b trial provides a more robust statistical analysis, which did not confirm the initial findings.
-
Patient Population Heterogeneity: Although the trials likely had similar inclusion criteria, subtle differences in the baseline characteristics of the patient populations between the two phases could have contributed to the different outcomes.
-
Change in Primary Endpoint: The primary endpoint of the Phase 2b Ardent trial was changed to the annualized rate of VOCs after the Phase 2a trial showed a positive signal for this outcome, while the original primary endpoint was related to fetal hemoglobin levels. This post-hoc change, while intended to follow the data, might have introduced complexities in the interpretation of the results.
Quantitative Data Summary
The following tables summarize the key quantitative data from the interim analysis of the Phase 2b Ardent trial.
Table 1: Median Annualized Vaso-Occlusive Crisis (VOC) Rate
| Treatment Group | Median Annualized VOC Rate | Percentage Reduction vs. Placebo | Statistical Significance |
| Placebo | 2.02 | - | - |
| High-Dose Tovinontrine | 1.89 | 6.4% | Not Statistically Significant |
| Low-Dose Tovinontrine | 0 | - | Not Statistically Significant |
Table 2: Fetal Hemoglobin (HbF) Response
| Treatment Group | Meaningful Increase in HbF | Statistical Significance |
| Placebo | Similar to treatment groups | Not Statistically Significant |
| High-Dose Tovinontrine | Similar to placebo group | Not Statistically Significant |
| Low-Dose Tovinontrine | Similar to placebo group | Not Statistically Significant |
Experimental Protocols
Ardent Phase 2b Clinical Trial (NCT04474314) Methodology
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 2b study.
-
Participants: Adult patients with sickle cell disease.
-
Randomization: Patients were randomized to one of three arms:
-
Placebo
-
Low-dose Tovinontrine (200 mg or 300 mg once daily, based on patient weight)
-
High-dose Tovinontrine (300 mg or 400 mg once daily, based on patient weight)
-
-
Primary Efficacy Endpoint: The annualized rate of VOCs in participants in the high-dose Tovinontrine group compared to the placebo group.
-
Key Secondary Endpoints:
-
Time to the first VOC.
-
Proportion of participants with a fetal hemoglobin (HbF) response, defined as an absolute increase from baseline of at least 3% in the high-dose group versus the placebo group.
-
-
Interim Analysis: The decision to discontinue the trial was based on a pre-planned interim analysis of the data.
Visualizations
Caption: Proposed mechanism of action of Tovinontrine in sickle cell disease.
Caption: Workflow of the Phase 2b Ardent clinical trial for Tovinontrine.
References
Optimizing (Rac)-Tovinontrine dosage for cardiovascular benefits
Technical Support Center: (Rac)-Tovinontrine
Disclaimer: this compound is a fictional compound. The following information, including protocols and data, is provided as a representative example for researchers in cardiovascular drug development and should be adapted for actual experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound? this compound is a potent, selective inhibitor of phosphodiesterase type 5 (PDE5). By inhibiting PDE5, it prevents the degradation of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells. Elevated cGMP levels activate protein kinase G (PKG), which in turn leads to a decrease in intracellular calcium and subsequent smooth muscle relaxation (vasodilation), promoting cardiovascular benefits.
Q2: What is the recommended solvent and storage condition for this compound? For in vitro studies, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10-50 mM. For long-term storage, the solid compound should be stored at -20°C, protected from light. Stock solutions in DMSO can be stored at -20°C for up to three months. Avoid repeated freeze-thaw cycles.
Q3: Are there known off-target effects to consider? While this compound is highly selective for PDE5, cross-reactivity with other PDE isoforms (e.g., PDE6, found in the retina) may occur at higher concentrations. It is crucial to perform dose-response studies to identify a therapeutic window that minimizes potential off-target effects.
Q4: How should the racemic mixture be handled in early-stage experiments? Initial screening can be performed with the racemic mixture, this compound. However, it is highly recommended to synthesize or separate the individual enantiomers (R)-Tovinontrine and (S)-Tovinontrine. Subsequent experiments should characterize the activity of each enantiomer separately, as they may exhibit different potency, efficacy, and off-target profiles.
Troubleshooting Guides
Issue 1: Inconsistent or no vasodilatory effect observed in ex vivo aortic ring assays.
-
Question: My dose-response curve for this compound is not showing the expected relaxation in pre-constricted aortic rings. What could be the cause?
-
Answer:
-
Tissue Viability: Ensure the aortic rings are prepared carefully to preserve the endothelial layer. A standard acetylcholine (ACh) challenge on a pre-constricted ring can verify endothelial integrity. Poor response to ACh suggests damaged endothelium, which is critical for cGMP-mediated vasodilation.
-
Pre-constriction Agent: Verify the concentration and viability of the pre-constriction agent (e.g., Phenylephrine, U46619). The tissue must be pre-constricted to 60-80% of its maximum capacity to observe a relaxation effect.
-
Drug Preparation: Confirm the final concentration of this compound in the organ bath. Ensure the DMSO concentration does not exceed 0.1%, as higher levels can be toxic or directly affect vessel tone.
-
Tachyphylaxis: Ensure the tissue is properly washed and has adequate resting time between drug applications to prevent receptor desensitization or tachyphylaxis.
-
Issue 2: High cytotoxicity observed in cultured endothelial cells (e.g., HUVECs).
-
Question: I'm observing significant cell death after treating my endothelial cell cultures with this compound. How can I address this?
-
Answer:
-
Solvent Toxicity: The primary suspect is often the solvent. Prepare a vehicle control with the highest concentration of DMSO used in your experiment. If the vehicle control also shows high toxicity, reduce the final DMSO concentration.
-
Compound Purity: Impurities in the synthesized compound can be cytotoxic. Verify the purity of your this compound batch using methods like HPLC or mass spectrometry.
-
Dose and Duration: Perform a cytotoxicity assay (e.g., MTT or LDH assay) with a wide range of concentrations and multiple time points (e.g., 12, 24, 48 hours) to determine the cytotoxic concentration 50 (CC50) and identify a non-toxic working concentration range for your functional assays.
-
Issue 3: Inconsistent results in cGMP quantification assays.
-
Question: My cGMP ELISA results show high variability between replicate wells treated with this compound. What are the common pitfalls?
-
Answer:
-
PDE Inhibitors in Lysis Buffer: The cell lysis step must be rapid, and the lysis buffer must contain a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine). This is critical to prevent the rapid degradation of cGMP by endogenous PDEs immediately after cell membrane disruption.
-
Sample Handling: cGMP is a small molecule that can degrade quickly. Keep samples on ice at all times and process them immediately after collection. If storage is necessary, snap-freeze the cell lysates in liquid nitrogen and store them at -80°C.
-
Assay Protocol: Adhere strictly to the manufacturer's protocol for the cGMP ELISA kit. Pay close attention to incubation times, washing steps, and plate reader settings. Ensure accurate pipetting, especially for the standard curve.
-
Quantitative Data Summary
Table 1: Dose-Response of this compound on Vasorelaxation in Rat Aortic Rings (Hypothetical Data)
| Concentration (nM) | % Relaxation (Mean ± SEM) |
| 1 | 8.2 ± 1.5 |
| 10 | 25.6 ± 3.1 |
| 100 | 54.3 ± 4.2 |
| 500 | 81.7 ± 2.9 |
| 1000 | 95.1 ± 1.8 |
| 5000 | 96.5 ± 1.5 |
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (10 mg/kg, oral gavage) (Hypothetical Data)
| Parameter | Value | Unit |
| Cmax | 450.2 | ng/mL |
| Tmax | 1.5 | h |
| AUC(0-t) | 2150.8 | ng·h/mL |
| t1/2 (half-life) | 4.2 | h |
Experimental Protocols
Protocol 1: Ex Vivo Aortic Ring Vasorelaxation Assay
-
Tissue Preparation: Humanely euthanize a Sprague-Dawley rat and carefully dissect the thoracic aorta. Place it immediately in ice-cold Krebs-Henseleit (K-H) buffer.
-
Ring Mounting: Under a dissecting microscope, remove adhering connective tissue and cut the aorta into 2-3 mm rings. Suspend each ring between two stainless steel hooks in a 10 mL organ bath filled with K-H buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g, replacing the K-H buffer every 15 minutes.
-
Viability Check: Constrict the rings with 60 mM KCl. After washing and returning to baseline, constrict with phenylephrine (PE, 1 µM). Once a stable plateau is reached, add acetylcholine (ACh, 10 µM) to verify endothelial integrity (rings showing >70% relaxation are considered viable).
-
Dose-Response Protocol: Wash the rings and allow them to return to baseline. Pre-constrict the rings again with PE (1 µM). Once a stable contraction is achieved, add this compound in a cumulative manner (e.g., 1 nM to 10 µM), allowing the response to stabilize at each concentration.
-
Data Analysis: Record the tension at each concentration. Express the relaxation as a percentage of the maximal PE-induced contraction. Plot the concentration-response curve and calculate the EC50 value using non-linear regression.
Protocol 2: Intracellular cGMP Quantification in HUVECs
-
Cell Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 24-well plate and grow to 80-90% confluency.
-
Pre-treatment: Wash cells with serum-free media. Pre-treat the cells with a nitric oxide donor like sodium nitroprusside (SNP, 10 µM) for 10 minutes to stimulate basal cGMP production via soluble guanylate cyclase (sGC).
-
Drug Treatment: Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 30 minutes at 37°C.
-
Cell Lysis: Aspirate the media and immediately add 100 µL of 0.1 M HCl containing 1 mM IBMX to each well. Incubate on ice for 10 minutes, scraping the cells to ensure complete lysis.
-
Sample Processing: Transfer the lysate to a microcentrifuge tube. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Quantification: Use the supernatant to quantify cGMP levels using a commercially available cGMP competitive ELISA kit, following the manufacturer's instructions. Normalize cGMP concentration to the total protein content of each sample, determined by a BCA assay.
Mandatory Visualizations
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Troubleshooting logic for inconsistent vasorelaxation results.
Challenges in translating preclinical Tovinontrine data to humans
Welcome to the Tovinontrine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the translation of preclinical data for Tovinontrine (IMR-687) to human studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Tovinontrine?
A1: Tovinontrine is a highly selective and potent small molecule inhibitor of phosphodiesterase-9 (PDE9).[1] PDE9 is an enzyme that selectively degrades cyclic guanosine monophosphate (cGMP), a key signaling molecule involved in various physiological processes, including vascular biology and hemoglobin production.[1] By inhibiting PDE9, Tovinontrine increases intracellular levels of cGMP. This mechanism was investigated for its potential therapeutic effects in hematological disorders and heart failure.
Tovinontrine's Proposed Mechanism of Action
References
Off-target effects of (Rac)-Tovinontrine at high concentrations
Disclaimer: The following information is for research use only. (Rac)-Tovinontrine, more commonly known as Tovinontrine (IMR-687), is a potent and highly selective inhibitor of phosphodiesterase-9 (PDE9).[1][2][3] To date, public-domain data detailing specific off-target effects of Tovinontrine at high concentrations is limited. This guide provides troubleshooting advice for researchers encountering unexpected results that may suggest off-target activities and outlines protocols for investigating such phenomena.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Tovinontrine?
A1: Tovinontrine is a small molecule inhibitor of phosphodiesterase-9 (PDE9).[4] PDE9 is an enzyme that selectively degrades cyclic guanosine monophosphate (cGMP), a crucial signaling molecule in various physiological processes, including vascular biology. By inhibiting PDE9, Tovinontrine increases intracellular levels of cGMP, which is the intended on-target effect.
Q2: Is there a difference between "this compound" and "Tovinontrine"?
A2: The compound is consistently referred to as Tovinontrine or its investigational name, IMR-687, in the scientific literature. The "(Rac)-" prefix, indicating a racemic mixture, is not standard nomenclature for this compound. Researchers should ensure they are using the correct chemical entity as specified by the supplier.
Q3: Are there any known off-target effects of Tovinontrine?
A3: Tovinontrine is described as a "highly selective" inhibitor of PDE9. However, like many small molecule inhibitors, the potential for off-target activity, especially at high concentrations, cannot be entirely ruled out. While clinical trials have reported adverse events such as nausea, headache, and dizziness, these have not been definitively linked to specific off-target molecular interactions.
Q4: I am observing unexpected phenotypes in my cellular assays at high concentrations of Tovinontrine. What could be the cause?
A4: Unexpected results at high concentrations could stem from several factors:
-
Exaggerated On-Target Effects: The observed phenotype might be an extreme consequence of PDE9 inhibition and the subsequent elevation of cGMP.
-
Undocumented Off-Target Effects: Tovinontrine may be interacting with other proteins (e.g., kinases, other phosphodiesterases) at concentrations significantly higher than its IC50 for PDE9.
-
Compound Cytotoxicity: High concentrations of any compound can lead to non-specific cytotoxicity, affecting cell viability and function.
-
Experimental Artifacts: Issues such as compound precipitation, solvent effects (e.g., from DMSO), or assay interference can lead to misleading results.
Troubleshooting Unexpected Results
If you suspect off-target effects or are observing inconsistent data, consider the following troubleshooting steps.
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for unexpected experimental results.
Data Presentation: Investigating Off-Target Effects
Should you proceed with a broad kinase panel screening, the data is typically presented to show the inhibitory activity against a wide range of kinases.
Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical Compound at a High Concentration (e.g., 10 µM)
| Kinase Target | Percent Inhibition (%) at 10 µM | IC50 (nM) | Notes |
| PDE9A (On-Target) | >99% | <1 | Primary Target |
| Kinase A | 85% | 750 | Potential strong off-target |
| Kinase B | 62% | 2,500 | Potential moderate off-target |
| Kinase C | 15% | >10,000 | Likely not a significant off-target |
| Kinase D | 9% | >10,000 | Likely not a significant off-target |
| (...data for other kinases) |
Note: This table contains hypothetical data for illustrative purposes only and does not represent actual experimental results for Tovinontrine.
Signaling Pathway
Tovinontrine's therapeutic effect is mediated through the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP signaling pathway.
References
- 1. Imara Announces FDA Clearance of Investigational New Drug [globenewswire.com]
- 2. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imara Presents Clinical and Preclinical Tovinontrine (IMR-687) Data at the American Society of Hematology (ASH) Annual Meeting 2021 - BioSpace [biospace.com]
- 4. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in patient response to (Rac)-Tovinontrine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (Rac)-Tovinontrine.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, helping to identify potential causes and solutions for variability in experimental outcomes.
| Problem | Potential Causes | Suggested Solutions |
| High inter-subject variability in cGMP levels following this compound administration. | 1. Genetic polymorphisms in the PDE9A gene.2. Differences in baseline cGMP levels among subjects.3. Variability in drug absorption and metabolism.4. Presence of interacting substances or medications. | 1. Genotype subjects for known PDE9A variants.2. Measure baseline cGMP levels before administration and analyze data based on baseline stratification.3. Perform pharmacokinetic analysis to correlate drug exposure with cGMP response.4. Carefully screen subjects for concomitant medications and dietary factors that may influence cGMP signaling. |
| Inconsistent in-vitro cellular response to this compound. | 1. Cell line heterogeneity or genetic drift.2. Variations in cell culture conditions (e.g., serum concentration, cell density).3. Differences in the expression of PDE9 or downstream effectors of cGMP.4. Degradation of this compound in culture media. | 1. Use low-passage, authenticated cell lines.2. Standardize all cell culture and experimental protocols.3. Quantify PDE9 expression and key downstream signaling proteins in the cell lines being used.4. Prepare fresh drug solutions for each experiment and protect from light if labile. |
| Lack of expected physiological effect in animal models despite observed target engagement (increased cGMP). | 1. Redundancy in cGMP regulation by other phosphodiesterases.2. The specific downstream signaling pathway targeted by cGMP in the model system may not be the primary driver of the physiological outcome.3. The animal model may not fully recapitulate the human disease pathophysiology.4. Off-target effects at higher concentrations. | 1. Investigate the expression and activity of other PDEs in the target tissue.2. Map the downstream cGMP signaling cascade in the model system.3. Re-evaluate the suitability of the animal model for the specific therapeutic hypothesis.4. Perform dose-response studies to identify the optimal therapeutic window and assess for off-target effects. |
| Unexpected adverse effects observed in preclinical studies. | 1. Off-target pharmacology of this compound.2. Exaggerated pharmacodynamic effects due to high local drug concentrations.3. The racemic mixture contains an enantiomer with a different activity profile. | 1. Screen this compound against a panel of receptors and enzymes to identify potential off-targets.2. Refine the dosing regimen and route of administration.3. Test the individual enantiomers to determine if the adverse effect is associated with one specific stereoisomer. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the use of this compound in a research setting.
1. What is the mechanism of action of this compound?
This compound is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2][3][4] PDE9 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP), a key intracellular second messenger. By inhibiting PDE9, this compound leads to an increase in intracellular cGMP levels, which can modulate various downstream signaling pathways involved in vascular biology and other physiological processes.
2. In which therapeutic areas has Tovinontrine been investigated?
Tovinontrine has been evaluated in clinical trials for sickle cell disease, beta-thalassemia, and heart failure with both preserved and reduced ejection fraction (HFpEF and HFrEF). However, development for sickle cell disease and beta-thalassemia was discontinued due to a lack of significant clinical benefit in interim analyses.
3. What are the known adverse events associated with Tovinontrine?
In clinical trials, Tovinontrine was generally well-tolerated. The most frequently reported adverse events considered at least possibly related to the study drug were nausea, headache, dizziness, and vomiting.
4. Why might there be variability in patient response to Tovinontrine?
Variability in patient response is a common challenge in drug development. For a PDE inhibitor like Tovinontrine, this could be due to a number of factors, including:
-
Genetic Factors: Variations in the gene encoding PDE9 or other components of the cGMP signaling pathway.
-
Disease Heterogeneity: Differences in the underlying pathophysiology of the disease between individuals.
-
Pharmacokinetics: Individual differences in drug absorption, distribution, metabolism, and excretion.
-
Concomitant Conditions and Medications: Other illnesses or drugs that may affect the cGMP pathway.
5. How should this compound be prepared for in-vitro experiments?
For in-vitro experiments, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock solution can then be further diluted in cell culture medium to the desired final concentration. It is important to ensure that the final concentration of the solvent in the culture medium is low enough to not affect the cells (typically ≤ 0.1%).
Experimental Protocols
Protocol 1: Measurement of Intracellular cGMP Levels
This protocol outlines a method for quantifying changes in intracellular cGMP levels in response to this compound treatment using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Cell Culture and Treatment:
-
Plate cells at a predetermined density in a multi-well plate and allow them to adhere overnight.
-
The following day, replace the medium with fresh, serum-free medium and incubate for 1-2 hours.
-
Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 30 minutes).
-
-
Cell Lysis:
-
After treatment, remove the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add 0.1 M HCl to each well to lyse the cells and inhibit phosphodiesterase activity.
-
Incubate on ice for 10 minutes.
-
-
cGMP Quantification (ELISA):
-
Centrifuge the cell lysates to pellet cellular debris.
-
Collect the supernatant and use it for the cGMP ELISA, following the manufacturer's instructions.
-
Briefly, the assay involves adding the samples and standards to a plate pre-coated with a cGMP antibody, followed by the addition of a cGMP-horseradish peroxidase (HRP) conjugate.
-
After incubation and washing, a substrate solution is added, and the color development is stopped.
-
The absorbance is read on a microplate reader, and the cGMP concentration in the samples is determined by comparison to the standard curve.
-
-
Data Analysis:
-
Normalize the cGMP concentration to the total protein concentration of the cell lysate (determined by a separate protein assay, such as a BCA assay).
-
Plot the cGMP concentration as a function of the this compound concentration to generate a dose-response curve.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing Tovinontrine efficacy.
Caption: Potential sources of patient response variability.
References
- 1. Imara Announces Results of Interim Analyses of Tovinontrine (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia - BioSpace [biospace.com]
- 2. Imara Announces Results of Interim Analyses of Tovinontrine [globenewswire.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Imara Announces FDA Clearance of Investigational New Drug Application (IND) for Tovinontrine (IMR-687) for Heart Failure with Preserved Ejection Fraction (HFpEF) - BioSpace [biospace.com]
Potential resistance mechanisms to Tovinontrine therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tovinontrine. The information is presented in a question-and-answer format to directly address potential issues, particularly the emergence of resistance, that may be encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Tovinontrine?
Tovinontrine is a highly selective and potent small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2][3] PDE9 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP), a key intracellular second messenger involved in various physiological processes, including vascular biology.[1][2] By inhibiting PDE9, Tovinontrine increases intracellular levels of cGMP, which is expected to mediate its therapeutic effects. Tovinontrine has been investigated in clinical trials for heart failure and was previously studied for sickle cell disease and beta-thalassemia.
Q2: We are observing a diminished response to Tovinontrine in our cell-based assays over time. What are the potential mechanisms of acquired resistance?
A diminished response to Tovinontrine therapy in vitro could be indicative of acquired resistance. Based on established mechanisms of resistance to other enzyme inhibitors, several possibilities could be investigated:
-
Target Modification: Mutations in the PDE9A gene could alter the drug-binding site, reducing the affinity of Tovinontrine for the PDE9 enzyme.
-
Target Overexpression: Increased expression of PDE9 may require higher concentrations of Tovinontrine to achieve a therapeutic effect.
-
Bypass Pathways: Upregulation of other cGMP-degrading phosphodiesterases (e.g., PDE1, PDE2, PDE3, PDE5, or PDE10) could compensate for the inhibition of PDE9, thereby maintaining low intracellular cGMP levels.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump Tovinontrine out of the cell, reducing its intracellular concentration and efficacy.
-
Altered cGMP Signaling: Modifications in downstream components of the cGMP signaling pathway could render the cells less sensitive to changes in cGMP levels.
The following diagram illustrates the primary mechanism of Tovinontrine and potential resistance pathways.
Caption: Tovinontrine's mechanism of action and potential resistance pathways.
Troubleshooting Guides
Problem: Decreased potency of Tovinontrine (IC50 shift) in long-term cultures.
If you observe a rightward shift in the dose-response curve for Tovinontrine, it suggests a decrease in its potency. The following table summarizes potential causes and suggested experimental approaches.
| Potential Cause | Suggested Experimental Protocol |
| PDE9A Gene Mutation | 1. Sanger Sequencing: Isolate RNA from resistant and sensitive cells, reverse transcribe to cDNA, and PCR amplify the coding region of PDE9A. Sequence the PCR product to identify potential mutations in the drug-binding domain.2. Cloning and Expression: Clone the mutated PDE9A variant into an expression vector and transfect into naive cells. Perform a Tovinontrine dose-response assay to confirm that the mutation confers resistance. |
| Increased PDE9 Expression | 1. Quantitative PCR (qPCR): Measure PDE9A mRNA levels in resistant and sensitive cells to check for transcriptional upregulation.2. Western Blot: Quantify PDE9 protein levels in resistant and sensitive cell lysates to confirm increased protein expression. |
| Upregulation of Bypass PDEs | 1. Pan-PDE Inhibition Assay: Treat resistant cells with a non-selective PDE inhibitor (e.g., IBMX) to see if sensitivity to cGMP elevation is restored. 2. Selective PDE Inhibition: Use a panel of selective inhibitors for other cGMP-degrading PDEs (e.g., Vinpocetine for PDE1, Sildenafil for PDE5) in combination with Tovinontrine to identify the compensatory PDE family.3. qPCR Array: Profile the expression of all PDE family members. |
| Increased Drug Efflux | 1. Efflux Pump Inhibition Assay: Co-administer Tovinontrine with a known ABC transporter inhibitor (e.g., Verapamil or Tariquidar). A leftward shift in the Tovinontrine IC50 curve would indicate the involvement of efflux pumps.2. Rhodamine 123 Efflux Assay: Use a fluorescent substrate of P-glycoprotein, like Rhodamine 123, to functionally assess efflux pump activity via flow cytometry. |
The following diagram outlines a general workflow for investigating Tovinontrine resistance.
Caption: Experimental workflow for investigating Tovinontrine resistance.
Experimental Protocols
Protocol 1: Quantitative PCR (qPCR) for Gene Expression Analysis
-
RNA Isolation: Isolate total RNA from Tovinontrine-sensitive and suspected resistant cells using a TRIzol-based method or a commercial kit. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for PDE9A and a housekeeping gene (e.g., GAPDH, ACTB).
-
PDE9A Forward Primer: (Sequence)
-
PDE9A Reverse Primer: (Sequence)
-
GAPDH Forward Primer: (Sequence)
-
GAPDH Reverse Primer: (Sequence)
-
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis: Calculate the relative expression of PDE9A in resistant cells compared to sensitive cells using the ΔΔCt method, normalized to the housekeeping gene.
Protocol 2: Drug Efflux Assay with a P-glycoprotein Inhibitor
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.
-
Pre-treatment: Pre-incubate one set of wells with a P-glycoprotein inhibitor (e.g., 10 µM Verapamil) for 1 hour. Incubate a parallel set of wells with vehicle control.
-
Tovinontrine Treatment: Add Tovinontrine at a range of concentrations (e.g., 0.1 nM to 10 µM) to both the pre-treated and vehicle-treated wells.
-
Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a standard method, such as an MTS or CellTiter-Glo assay.
-
Data Analysis: Plot the dose-response curves for Tovinontrine with and without the efflux pump inhibitor. Calculate the respective IC50 values. A significant decrease in the IC50 in the presence of the inhibitor suggests that drug efflux is a mechanism of resistance.
The logical relationship between these potential resistance mechanisms is summarized in the diagram below.
Caption: Logical categorization of potential Tovinontrine resistance mechanisms.
This guide is intended to provide a starting point for investigating potential resistance to Tovinontrine. The specific mechanisms at play will likely be model- and context-dependent. For further assistance, please contact our technical support team with detailed experimental data.
References
Strategies to enhance cGMP elevation by (Rac)-Tovinontrine
Welcome to the technical support resource for researchers utilizing (Rac)-Tovinontrine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you design and execute experiments aimed at enhancing cyclic Guanosine Monophosphate (cGMP) elevation with this potent and selective PDE9 inhibitor.
Understanding this compound
This compound is a highly selective, potent small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2] The PDE9 enzyme specifically degrades cGMP, a critical second messenger in various signaling pathways.[3] Unlike PDE5, which primarily regulates cGMP generated by the Nitric Oxide (NO)-soluble Guanylate Cyclase (sGC) pathway, PDE9 preferentially regulates cGMP synthesized in response to Natriuretic Peptides (NPs) that activate particulate Guanylate Cyclase (pGC).[4] Therefore, the efficacy of Tovinontrine in elevating cGMP is highly dependent on the activity of the NP-pGC signaling axis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a weaker-than-expected increase in cGMP levels after treating our cells with Tovinontrine. What could be the cause?
A1: This is a common issue and typically points to insufficient upstream stimulation of cGMP synthesis. Tovinontrine works by preventing the breakdown of cGMP; if the basal production of cGMP is low in your experimental model, the effect of inhibiting its degradation will be minimal.
-
Troubleshooting Steps:
-
Confirm Pathway Activity: Tovinontrine is most effective at potentiating cGMP produced via the Natriuretic Peptide (NP) pathway.
-
Introduce an Agonist: The most direct strategy to enhance the Tovinontrine effect is to co-treat your cells or tissues with an agonist for particulate Guanylate Cyclase (pGC).
-
Recommended Agonists: Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), or C-type Natriuretic Peptide (CNP).
-
-
Verify PDE9 Expression: Confirm that your cellular or tissue model expresses a functional level of the PDE9A enzyme.
-
Q2: Can we use a Nitric Oxide (NO) donor, like Sodium Nitroprusside (SNP), or an NO precursor, like L-arginine, to enhance the effect of Tovinontrine?
A2: While this may produce a minor effect, it is not the most efficient strategy. The cGMP pool generated by the NO-sGC pathway is primarily hydrolyzed by PDE5, not PDE9. Therefore, combining an NO donor with a PDE5 inhibitor (e.g., Sildenafil) is generally more synergistic. The most effective approach to maximize cGMP elevation with Tovinontrine is to stimulate the NP-pGC pathway.
Q3: What is the optimal strategy for maximizing cGMP elevation with Tovinontrine?
A3: The optimal strategy is a dual approach:
-
Inhibit cGMP degradation with Tovinontrine.
-
Simultaneously stimulate cGMP synthesis using a natriuretic peptide.
This combination ensures that as new cGMP is produced, its breakdown by PDE9 is effectively blocked, leading to a significant and sustained accumulation. Studies have shown that PDE9 inhibition markedly augments cGMP levels only when stimulated by an NP agonist like ANP, and not by an NO donor.
Q4: We are seeing unexpected changes in cAMP levels after treatment. Is this related to Tovinontrine?
A4: This could be an indirect effect due to cyclic nucleotide crosstalk. While Tovinontrine is highly selective for PDE9 and cGMP, the elevated cGMP levels can influence other phosphodiesterases. For example, high levels of cGMP can competitively inhibit PDE3, an enzyme that degrades cAMP. This inhibition of PDE3 would lead to an increase in intracellular cAMP. It is crucial to consider the specific profile of PDE isozymes expressed in your experimental system.
Signaling Pathways and Experimental Design
To effectively design your experiments, it is crucial to understand the distinct pathways that regulate cGMP.
Caption: cGMP signaling pathways and points of intervention.
Data Presentation: Enhancing Tovinontrine Efficacy
The following table provides an example of expected results when combining Tovinontrine with a natriuretic peptide agonist, based on findings that PDE9 inhibition primarily affects the NP-stimulated cGMP pool.
| Treatment Group | Tovinontrine (1 µM) | ANP (1 µM) | Relative cGMP Level (Fold Change vs. Control) |
| Control (Vehicle) | - | - | 1.0 |
| Tovinontrine Alone | + | - | ~1.5 - 2.0 |
| ANP Alone | - | + | ~8.0 - 10.0 |
| Tovinontrine + ANP | + | + | ~30.0 - 40.0 |
Note: These values are illustrative and the actual fold-change will depend on the specific cell type, agonist concentration, and assay conditions.
Experimental Protocols
Protocol 1: General Workflow for Testing Tovinontrine Efficacy
This workflow outlines the key steps for assessing the impact of Tovinontrine and co-agonists on intracellular cGMP levels.
Caption: A typical experimental workflow for measuring cGMP.
Protocol 2: Measurement of cGMP in Cell Lysates via Competitive ELISA
This protocol provides a detailed methodology for quantifying cGMP levels. Commercial ELISA kits are the most common and reliable method.
Materials:
-
Treated cell cultures in multi-well plates
-
Phosphodiesterase inhibitor (for lysis buffer, e.g., IBMX, to prevent post-lysis degradation)
-
0.1 M HCl for cell lysis
-
Protein assay reagent (e.g., BCA or Bradford)
-
Commercial cGMP Competitive ELISA Kit (follow manufacturer's instructions precisely)
-
Microplate reader
Methodology:
-
Preparation: Prepare all reagents, standards, and samples as specified in the ELISA kit manual. Cell lysates may require an acetylation step, which is included in many commercial kits to increase assay sensitivity.
-
Cell Lysis:
-
Aspirate the culture medium from the wells.
-
Add 200 µL (for a 12-well plate) of cold 0.1 M HCl to each well to lyse the cells and stop enzymatic activity.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at >600 x g for 10 minutes to pellet cellular debris.
-
Collect the supernatant for the cGMP assay. Keep a small aliquot for protein quantification.
-
-
Protein Quantification: Determine the total protein concentration in each lysate sample using a standard protein assay. This is essential for normalizing the cGMP values.
-
ELISA Procedure:
-
Add standards and samples to the wells of the antibody-coated microplate provided in the kit.
-
Add the cGMP-HRP conjugate to each well.
-
Add the specific antibody to initiate the competitive binding reaction.
-
Incubate as per the kit's instructions (e.g., 2 hours at room temperature).
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).
-
Calculation:
-
Generate a standard curve by plotting the absorbance of the standards against their known cGMP concentrations.
-
Use the standard curve to determine the cGMP concentration in each sample.
-
Normalize the cGMP concentration to the protein concentration for each sample (e.g., pmol cGMP / mg protein).
-
Troubleshooting Logic Diagram
If you are not achieving the desired results, use this logic diagram to identify potential issues.
Caption: A step-by-step guide for troubleshooting experiments.
References
- 1. Imara Presents Clinical and Preclinical Tovinontrine (IMR-687) Data at the American Society of Hematology (ASH) Annual Meeting 2021 - BioSpace [biospace.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 4. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
(Rac)-Tovinontrine vs. Other PDE9 Inhibitors for Heart Failure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of phosphodiesterase 9 (PDE9), an enzyme that selectively degrades cyclic guanosine monophosphate (cGMP), has emerged as a promising therapeutic strategy in heart failure. By preventing the breakdown of cGMP, PDE9 inhibitors aim to amplify the beneficial effects of the natriuretic peptide (NP) signaling pathway, which is often impaired in heart failure. This guide provides a comparative analysis of (Rac)-Tovinontrine (also known as IMR-687 or CRD-750) and other leading PDE9 inhibitors, with a focus on preclinical and clinical data, experimental protocols, and the underlying signaling pathways.
Mechanism of Action: The NP/cGMP Signaling Pathway
In heart failure, increased ventricular stretch triggers the release of natriuretic peptides. These peptides bind to their receptors on cardiomyocytes, activating guanylate cyclase to produce cGMP. cGMP, in turn, activates protein kinase G (PKG), which mediates a range of cardioprotective effects, including vasodilation, antifibrotic activity, and a reduction in cardiac hypertrophy. However, the enzyme PDE9 specifically hydrolyzes cGMP, thus dampening this protective signaling cascade. PDE9 inhibitors block this degradation, leading to elevated intracellular cGMP levels and enhanced PKG activity.
Preclinical Data Comparison
Preclinical studies in animal models of heart failure have been crucial in establishing the therapeutic potential of PDE9 inhibitors. The most common model used is transverse aortic constriction (TAC) in mice, which mimics pressure overload-induced heart failure.
This compound (IMR-687/CRD-750)
In preclinical mouse models of heart failure with preserved ejection fraction (HFpEF), this compound has demonstrated efficacy in both prevention and treatment of cardiac hypertrophy and renal dysfunction.[1] In these models, the administration of tovinontrine led to a reduction in the median size of cardiomyocytes and lowered plasma levels of B-type and atrial natriuretic peptides.[1]
CRD-733
CRD-733 has been evaluated in a mouse model of heart failure induced by TAC. In this model, treatment with CRD-733 reversed existing left ventricular (LV) hypertrophy and significantly improved LV ejection fraction.[2][3][4] Furthermore, CRD-733 attenuated left atrial dilation, prevented elevations in LV end-diastolic pressure, and reduced lung weight, a surrogate for pulmonary edema.
| Parameter | This compound (IMR-687/CRD-750) | CRD-733 | Other PDE9 Inhibitors (PF-4449613) |
| Animal Model | HFpEF Mouse Models | TAC Mouse Model | TAC-DOCA and Leprdb/db Mouse Models |
| Cardiac Hypertrophy | Reduced cardiomyocyte size | Reversed existing LV hypertrophy (p<0.001) | No significant effect on cardiac morphometry |
| LV Ejection Fraction | Data not specified | Significantly improved (p=0.009) | Impaired systolic function (increased VA coupling ratio) |
| LV End Diastolic Pressure | Data not specified | Prevented elevations (p=0.037) | Data not specified |
| Left Atrial Dilation | Data not specified | Attenuated (p<0.001) | Data not specified |
| Pulmonary Edema | Data not specified | Reduced lung weight to sham levels | Data not specified |
| Biomarkers | Lowered plasma B-type and atrial natriuretic peptides | Increased plasma cGMP (p<0.001) | Data not specified |
Note: Direct comparative studies between these compounds are not publicly available. The data presented is from separate preclinical studies.
Clinical Trial Data
Both this compound and other PDE9 inhibitors from Cardurion Pharmaceuticals' pipeline have advanced to clinical trials in patients with heart failure.
This compound (IMR-687/CRD-750)
This compound is currently being evaluated in Phase 2 clinical trials for both heart failure with preserved ejection fraction (HFpEF) and heart failure with reduced ejection fraction (HFrEF). The primary endpoint for these studies is the change in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels, a key biomarker for heart failure severity. The CYCLE-2-PEF trial, a Phase 2 study in HFpEF patients, has been completed.
CRD-740
CRD-740 was investigated in the CARDINAL-HF Phase 2a clinical trial in patients with HFrEF. The trial met its primary endpoint, demonstrating a statistically significant median increase in plasma cGMP after four weeks of treatment. This increase was observed in patients both with and without background treatment with sacubitril/valsartan, suggesting potential for use as monotherapy or in combination.
| Parameter | This compound (IMR-687/CRD-750) | CRD-740 |
| Development Phase | Phase 2 | Phase 2a (Completed) |
| Patient Population | HFrEF and HFpEF | HFrEF |
| Primary Endpoint | Change in NT-proBNP | Change in plasma cGMP |
| Key Findings | Results pending for ongoing trials | Statistically significant median increase in plasma cGMP (p=0.003) |
| Safety | Generally well-tolerated in previous studies for other indications | Generally well-tolerated |
Experimental Protocols
Transverse Aortic Constriction (TAC) Mouse Model
The TAC model is a widely used surgical procedure to induce pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure.
Heart Failure with Preserved Ejection Fraction (HFpEF) Mouse Models
Modeling HFpEF in animals is more complex as it often involves multiple risk factors. Common approaches include:
-
"Two-hit" model: This involves a combination of a high-fat diet to induce metabolic syndrome and the administration of L-NAME (a nitric oxide synthase inhibitor) to induce hypertension.
-
Deoxycorticosterone acetate (DOCA)-salt model: This model induces hypertension and subsequent diastolic dysfunction through the administration of DOCA and a high-salt diet.
Conclusion
PDE9 inhibitors represent a novel and promising therapeutic avenue for the treatment of heart failure. Both this compound and other inhibitors like CRD-733 and CRD-740 have demonstrated encouraging results in preclinical and early-phase clinical studies. While the available data suggests a class effect of improving cardiac function and hemodynamics through the enhancement of cGMP signaling, direct head-to-head comparative studies are needed to delineate the specific profiles of each compound. The ongoing and upcoming results from Phase 2 and 3 clinical trials of this compound will be critical in further defining its therapeutic potential and positioning within the landscape of heart failure treatments. The favorable safety and tolerability profiles observed thus far are encouraging for the continued development of this class of drugs.
References
- 1. Imara to Report Data Demonstrating the Potential of Tovinontrine (IMR-687) for the Treatment of Heart Failure with Preserved Ejection Fraction (HFpEF) - BioSpace [biospace.com]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. CRD-733, a Novel PDE9 (Phosphodiesterase 9) Inhibitor, Reverses Pressure Overload-Induced Heart Failure [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tovinontrine and Existing Therapies for Heart Failure with Preserved Ejection Fraction (HFpEF)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational drug Tovinontrine with established therapies for Heart Failure with preserved Ejection Fraction (HFpEF), a condition characterized by a stiffening of the heart's left ventricle, leading to inefficient filling and subsequent heart failure symptoms. This document outlines the mechanistic differences, available efficacy data, and the methodologies of key clinical trials to support research and development in this challenging therapeutic area.
Executive Summary
Heart Failure with preserved Ejection Fraction (HFpEF) remains a significant clinical challenge with limited therapeutic options. While several drug classes have demonstrated benefits in managing HFpEF, the landscape is continually evolving with novel mechanisms being explored. Tovinontrine, a phosphodiesterase type 9 (PDE9) inhibitor, represents one such novel approach. However, its clinical development for HFpEF has been halted, with Phase 2 trials withdrawn.[1][2] This guide will compare the proposed mechanism and clinical trial design of Tovinontrine against the established efficacy and methodologies of current cornerstone HFpEF therapies: Sodium-glucose cotransporter-2 (SGLT2) inhibitors, Mineralocorticoid Receptor Antagonists (MRAs), and Angiotensin Receptor-Neprilysin Inhibitors (ARNIs).
Comparative Efficacy of Tovinontrine and Existing HFpEF Therapies
Direct comparative efficacy data for Tovinontrine in HFpEF is unavailable due to the withdrawal of its clinical trials. The primary endpoint for the planned Phase 2 trial (Cycle-2-PEF) was the change in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels, a key biomarker in heart failure.[3][4][5] The following tables summarize the quantitative efficacy data from pivotal clinical trials of the established HFpEF therapies.
Table 1: Primary Efficacy Outcomes of Key HFpEF Clinical Trials
| Therapy Class | Drug | Clinical Trial | Primary Endpoint | Hazard Ratio (95% CI) | p-value |
| SGLT2 Inhibitor | Empagliflozin | EMPEROR-Preserved | Composite of cardiovascular death or hospitalization for heart failure | 0.79 (0.69 - 0.90) | <0.001 |
| SGLT2 Inhibitor | Dapagliflozin | DELIVER | Composite of cardiovascular death or worsening heart failure | 0.82 (0.73 - 0.92) | <0.001 |
| MRA | Spironolactone | TOPCAT (Americas) | Composite of cardiovascular death, aborted cardiac arrest, or hospitalization for heart failure | 0.82 (0.69 - 0.98) | 0.026 |
| MRA | Finerenone | FINEARTS-HF | Composite of cardiovascular death and total (first and recurrent) HF events | Rate Ratio 0.84 (0.74 - 0.95) | - |
| ARNI | Sacubitril/Valsartan | PARAGON-HF | Composite of cardiovascular deaths or hospitalizations for HF | Rate Ratio 0.87 (0.75 - 1.01) | 0.059 |
Table 2: Effects on NT-proBNP, KCCQ, and 6MWT in Key HFpEF Clinical Trials
| Therapy Class | Drug | Clinical Trial | Change in NT-proBNP | Change in KCCQ Score | Change in 6-Minute Walk Test (6MWT) |
| SGLT2 Inhibitor | Empagliflozin | EMPEROR-Preserved | Modest reduction; 7% adjusted mean difference from placebo at 100 weeks. | Significant improvement in KCCQ-CSS vs. placebo (+1.50 at 52 weeks). | Not a primary or secondary endpoint. |
| SGLT2 Inhibitor | Dapagliflozin | DELIVER | Median difference of -88 pg/mL vs. placebo. | Significant improvements in most KCCQ components at 8 months. | Not a primary or secondary endpoint. |
| MRA | Spironolactone | TOPCAT | Greater reductions in NT-proBNP and BNP vs. placebo at 12 months (p=0.017 and p=0.002, respectively). | Significant improvement in KCCQ vs. placebo at 4, 12, and 36 months. | Not a primary or secondary endpoint. |
| MRA | Finerenone | FINEARTS-HF | Data not yet reported. | Significant improvement in KCCQ-TSS vs. placebo at 12 months (mean difference 1.62 points). | Not a primary or secondary endpoint. |
| ARNI | Sacubitril/Valsartan | PARAGON-HF | Reduced NT-proBNP by 19% vs. valsartan at 16 weeks. | Borderline higher KCCQ-CSS vs. valsartan at 8 months (LSM adjusted difference of 1.0). | No significant difference. |
Signaling Pathways and Mechanisms of Action
The therapeutic approaches to HFpEF target different signaling pathways. Tovinontrine's mechanism is distinct from the established therapies.
Tovinontrine: PDE9 Inhibition
Tovinontrine is a potent and selective inhibitor of phosphodiesterase-9 (PDE9). PDE9 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, Tovinontrine increases the intracellular levels of cGMP, a key second messenger in the nitric oxide (NO) signaling pathway. This is thought to promote vasodilation, reduce cardiac hypertrophy and fibrosis, and improve endothelial function.
Existing HFpEF Therapies: Diverse Mechanisms
The established therapies for HFpEF act on different pathways involved in the pathophysiology of the disease.
Experimental Protocols: A Methodological Overview
A clear understanding of the experimental design is crucial for interpreting clinical trial data. Below is a summary of the methodologies for the key clinical trials.
Tovinontrine: The Withdrawn Cycle-2-PEF Trial (NCT05312021)
-
Objective: To evaluate the safety and efficacy of Tovinontrine in adults with chronic HFpEF.
-
Design: A Phase 2, randomized, double-blind, placebo-controlled study.
-
Patient Population: Adults (≥18 years) with a diagnosis of clinical HF syndrome (NYHA class II-III) for at least 6 months, LVEF >40%, and elevated NT-proBNP levels.
-
Intervention: Tovinontrine administered orally versus placebo for 12 weeks.
-
Primary Endpoint: Change in NT-proBNP blood level from baseline to 12 weeks.
-
Secondary Endpoints: Safety and tolerability, quality of life measures (e.g., Kansas City Cardiomyopathy Questionnaire - KCCQ), and other exploratory measures.
SGLT2 Inhibitors: EMPEROR-Preserved and DELIVER Trials
-
Objective: To determine the efficacy and safety of empagliflozin and dapagliflozin, respectively, in patients with HFpEF.
-
Design: Large, multicenter, randomized, double-blind, placebo-controlled, event-driven trials.
-
Patient Population: Adults with symptomatic HF (NYHA class II-IV), LVEF >40%, and elevated natriuretic peptides.
-
Intervention: Empagliflozin 10 mg once daily or dapagliflozin 10 mg once daily, versus placebo, in addition to standard of care.
-
Primary Endpoint: A composite of cardiovascular death or hospitalization for heart failure.
-
Key Secondary Endpoints: Total hospitalizations for heart failure, change in KCCQ score, and renal outcomes.
Mineralocorticoid Receptor Antagonists (MRAs): TOPCAT and FINEARTS-HF Trials
-
Objective: To evaluate the efficacy and safety of spironolactone and finerenone, respectively, in patients with HFpEF.
-
Design: Multicenter, randomized, double-blind, placebo-controlled trials.
-
Patient Population:
-
TOPCAT: Adults (≥50 years) with symptomatic HF, LVEF ≥45%, and either a recent HF hospitalization or elevated natriuretic peptides.
-
FINEARTS-HF: Adults (≥40 years) with symptomatic HF (NYHA class II-IV), LVEF ≥40%, elevated natriuretic peptides, and evidence of structural heart disease.
-
-
Intervention: Spironolactone (15 to 45 mg daily) or finerenone (up to 40 mg once daily) versus placebo.
-
Primary Endpoint:
-
TOPCAT: Composite of death from cardiovascular causes, aborted cardiac arrest, or hospitalization for the management of heart failure.
-
FINEARTS-HF: Composite of cardiovascular death and total (first and recurrent) worsening HF events.
-
-
Key Secondary Endpoints: All-cause mortality, changes in KCCQ, and changes in renal function.
Angiotensin Receptor-Neprilysin Inhibitors (ARNIs): PARAGON-HF Trial
-
Objective: To determine if sacubitril/valsartan is superior to valsartan alone in reducing morbidity and mortality in patients with HFpEF.
-
Design: A randomized, double-blind, parallel-group, active-controlled, event-driven trial.
-
Patient Population: Adults (≥50 years) with symptomatic HF (NYHA class II-IV), LVEF ≥45%, elevated natriuretic peptides, and structural heart disease.
-
Intervention: Sacubitril/valsartan (target dose 97/103 mg twice daily) versus valsartan (target dose 160 mg twice daily).
-
Primary Endpoint: A composite of cardiovascular death and total (first and recurrent) hospitalizations for heart failure.
-
Key Secondary Endpoints: Change in NYHA class, change in KCCQ score, and renal composite outcome.
References
- 1. gpnotebook.com [gpnotebook.com]
- 2. The PARAGON-HF trial: the sacubitril/valsartan in heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baseline Characteristics of Patients in the Treatment of Preserved Cardiac Function Heart Failure with an Aldosterone Antagonist (TOPCAT) Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cardionerds.com [cardionerds.com]
- 5. Sacubitril/Valsartan and NT-proBNP in PARAGON-HF Trial - American College of Cardiology [acc.org]
Validating PDE9 as a Therapeutic Target in Cardiovascular Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cardiovascular disease therapeutics is continually evolving, with a growing focus on targeted therapies that address specific molecular pathways. One such promising target is phosphodiesterase 9 (PDE9), an enzyme that plays a critical role in regulating cyclic guanosine monophosphate (cGMP) signaling, a key pathway in cardiac health. This guide provides a comprehensive comparison of PDE9 inhibition with other therapeutic alternatives, supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.
The Central Role of cGMP Signaling in Cardiovascular Health
Cyclic GMP is a crucial second messenger molecule in the cardiovascular system, mediating the cardioprotective effects of nitric oxide (NO) and natriuretic peptides (NPs).[1][2] These signaling molecules activate soluble guanylate cyclase (sGC) and particulate guanylate cyclase (pGC) respectively, leading to the production of cGMP.[2][3] Elevated cGMP levels, through the activation of protein kinase G (PKG), lead to a cascade of beneficial effects, including vasodilation, inhibition of cardiac hypertrophy, and reduction of fibrosis. Dysregulation of the cGMP signaling pathway is a hallmark of many cardiovascular diseases, including heart failure.
Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for the degradation of cyclic nucleotides, thereby controlling the duration and amplitude of their signaling. The heart expresses several PDE isoforms that can hydrolyze cGMP, including PDE1, PDE2, PDE3, PDE5, and PDE9.
PDE9: A Unique Regulator of Natriuretic Peptide-Mediated cGMP Signaling
Among the cGMP-hydrolyzing PDEs, PDE9A has emerged as a particularly interesting therapeutic target. Unlike PDE5, which primarily regulates the NO-sGC-cGMP pathway, PDE9A selectively hydrolyzes cGMP generated in response to natriuretic peptides. This distinction is critical, as NO signaling is often impaired in heart failure, whereas NP levels are typically elevated. Consequently, inhibiting PDE9A offers a therapeutic strategy that can remain effective even when the NO pathway is compromised.
Preclinical studies have shown that PDE9A expression and activity are upregulated in hypertrophied and failing hearts. Genetic or pharmacological inhibition of PDE9A has been demonstrated to protect against pathological cardiac remodeling, improve cardiac function, and enhance the beneficial effects of NPs.
Comparative Performance of PDE9 Inhibitors
The therapeutic potential of PDE9 inhibitors has been evaluated in numerous preclinical studies and is now entering early-phase clinical trials. Below is a summary of key quantitative data from these investigations, comparing the effects of PDE9 inhibitors to other therapeutic approaches.
Preclinical Data Summary: PDE9 Inhibitors vs. Placebo/Control
| Parameter | Animal Model | PDE9 Inhibitor | Key Findings | Reference |
| Hemodynamics | ||||
| Left Ventricular Ejection Fraction (LVEF) | Mouse (TAC) | CRD-733 | Significant improvement (p=0.009) vs. vehicle | |
| Left Ventricular End-Diastolic Pressure (LVEDP) | Mouse (TAC) | CRD-733 | Prevented elevation (p=0.037) vs. vehicle | |
| Mean Arterial Pressure (MAP) | Sheep (Pacing-induced HF) | PF-04749982 | Dose-dependent reduction | |
| Left Atrial Pressure (LAP) | Sheep (Pacing-induced HF) | PF-04749982 | Dose-dependent reduction | |
| Biomarkers | ||||
| Plasma cGMP | Mouse (TAC) | CRD-733 | Significant increase (p<0.001) vs. vehicle | |
| Plasma cGMP | Sheep (Normal & HF) | PF-04749982 | Dose-dependent increase | |
| Urinary cGMP | Sheep (Normal & HF) | PF-04749982 | Dose-dependent increase | |
| Renal Function | ||||
| Urine Volume | Sheep (HF) | PF-04749982 | Significant increase (p<0.01) | |
| Sodium Excretion | Sheep (HF) | PF-04749982 | Significant increase (p<0.01) |
Clinical Data Summary: PDE9 Inhibitor (CRD-740) in Heart Failure with Reduced Ejection Fraction (HFrEF)
| Endpoint | Study Design | Key Findings | Reference |
| Plasma cGMP | Phase 2a, Randomized, Double-Blind, Placebo-Controlled (CARDINAL-HF) | Statistically significant median increase from baseline at Week 4 (p=0.003) | |
| Urinary cGMP | Phase 2a, Randomized, Double-Blind, Placebo-Controlled (CARDINAL-HF) | Significant increase at Day 1 (p=0.012) and Week 2 (p=0.014) | |
| Safety & Tolerability | Phase 2a, Randomized, Double-Blind, Placebo-Controlled (CARDINAL-HF) | Generally well-tolerated with no significant difference in adverse events or hypotension compared to placebo |
Comparison with Alternative Therapeutic Targets
Several other drug classes that modulate the cGMP pathway are either in clinical use or under investigation for cardiovascular diseases.
PDE5 Inhibitors (e.g., Sildenafil)
-
Mechanism: Primarily inhibit the breakdown of cGMP generated by the NO-sGC pathway.
-
Performance: Have shown some beneficial hemodynamic effects in HFrEF. However, their efficacy can be limited in conditions of reduced NO bioavailability, which is common in heart failure.
-
Key Difference from PDE9 Inhibitors: PDE9 inhibitors target the NP-pGC-cGMP pathway, which remains active and is often upregulated in heart failure, offering a potential advantage when the NO pathway is compromised.
Soluble Guanylate Cyclase (sGC) Stimulators and Activators (e.g., Vericiguat)
-
Mechanism: Directly stimulate or activate sGC to increase cGMP production, independent of endogenous NO.
-
Performance: Vericiguat has been shown to reduce the risk of cardiovascular death and heart failure hospitalization in patients with HFrEF.
-
Synergy with PDE9 Inhibitors: By targeting different points in the cGMP pathway (production vs. degradation), combination therapy could potentially offer synergistic effects.
Neprilysin Inhibitors (e.g., Sacubitril)
-
Mechanism: Inhibit neprilysin, an enzyme that degrades natriuretic peptides, thereby increasing their availability to activate the pGC-cGMP pathway.
-
Performance: The combination of sacubitril with an angiotensin receptor blocker (valsartan) has demonstrated significant benefits in reducing mortality and hospitalization in HFrEF patients.
-
Synergy with PDE9 Inhibitors: Combining a neprilysin inhibitor with a PDE9 inhibitor could further enhance NP-mediated signaling by both increasing NP levels and preventing the degradation of the resulting cGMP. Preclinical studies suggest this combination may have additive beneficial effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of PDE9 inhibitors.
Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure
-
Objective: To induce pressure overload-induced cardiac hypertrophy and heart failure.
-
Procedure:
-
Anesthetize the mouse.
-
Perform a thoracotomy to expose the aortic arch.
-
A suture is tied around the aorta between the innominate and left common carotid arteries to create a constriction.
-
The degree of constriction is standardized.
-
The chest is closed, and the animal is allowed to recover.
-
-
Outcome: This model leads to a progressive development of left ventricular hypertrophy, cardiac dysfunction, and other hallmarks of heart failure.
Measurement of Hemodynamic Parameters in Animal Models
-
Objective: To assess cardiac function in vivo.
-
Procedure (Pressure-Volume Loop Analysis):
-
Anesthetize the animal.
-
A pressure-volume catheter is inserted into the left ventricle, typically via the right carotid artery or a direct apical puncture.
-
The catheter simultaneously measures intraventricular pressure and volume.
-
Data is recorded and analyzed to determine parameters such as ejection fraction, end-diastolic pressure, and stroke volume.
-
-
Instrumentation: Conductance catheters and specialized data acquisition and analysis software are used.
Measurement of cGMP Levels in Tissues and Plasma
-
Objective: To quantify the pharmacodynamic effect of PDE9 inhibitors.
-
Procedure (Enzyme-Linked Immunosorbent Assay - ELISA):
-
Collect tissue or plasma samples.
-
Homogenize tissue samples and prepare lysates.
-
Use a competitive ELISA kit. In this assay, cGMP in the sample competes with a known amount of enzyme-linked cGMP for binding to a limited number of antibody-coated wells.
-
After washing, a substrate is added, and the resulting color change is measured. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
A standard curve is used to determine the concentration of cGMP in the samples.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is essential for a clear understanding of the science.
Caption: PDE9 Signaling Pathway in Cardiomyocytes.
Caption: Experimental Workflow for TAC Model.
Conclusion
The validation of PDE9 as a therapeutic target in cardiovascular disease is supported by a growing body of preclinical and early clinical evidence. Its unique role in modulating the natriuretic peptide-cGMP signaling pathway, which is often upregulated in heart failure, distinguishes it from other cGMP-targeting therapies like PDE5 inhibitors. The data presented in this guide demonstrates the potential of PDE9 inhibitors to improve cardiac function and key biomarkers of cardiovascular health. Further clinical trials are warranted to fully elucidate the therapeutic benefits of PDE9 inhibition in various cardiovascular diseases and to establish its place in the therapeutic armamentarium alongside existing treatments. The potential for combination therapies with agents such as neprilysin inhibitors also represents an exciting avenue for future research and development.
References
Head-to-head comparison of (Rac)-Tovinontrine and sildenafil
A comprehensive analysis for researchers and drug development professionals.
In the landscape of pharmacotherapeutics targeting cyclic nucleotide signaling, both (Rac)-Tovinontrine and sildenafil have emerged as significant molecules, albeit with distinct enzymatic targets and therapeutic applications. Sildenafil, a well-established phosphodiesterase type 5 (PDE5) inhibitor, is widely recognized for its efficacy in treating erectile dysfunction and pulmonary arterial hypertension.[1][2] this compound, a more recent investigational drug, is a potent and highly selective inhibitor of phosphodiesterase type 9 (PDE9) and has been evaluated in clinical trials for conditions such as sickle cell disease, beta-thalassemia, and heart failure.[3][4][5]
This guide provides a detailed head-to-head comparison of this compound and sildenafil, focusing on their mechanism of action, biochemical potency and selectivity, and data from preclinical and clinical studies. The information is presented to aid researchers, scientists, and drug development professionals in understanding the key differences and potential therapeutic avenues for these two compounds.
Mechanism of Action: Targeting Different Phosphodiesterases
The primary mechanistic distinction between this compound and sildenafil lies in their selective inhibition of different phosphodiesterase (PDE) isoenzymes. Both drugs exert their effects by preventing the degradation of cyclic guanosine monophosphate (cGMP), a crucial second messenger involved in various physiological processes, including smooth muscle relaxation and vasodilation. However, they achieve this by targeting different PDE families that predominate in different tissues and signaling pathways.
Sildenafil , as a PDE5 inhibitor, primarily acts on the nitric oxide (NO)/cGMP pathway. In the corpus cavernosum, sexual stimulation leads to the release of NO, which activates guanylate cyclase to produce cGMP. Sildenafil blocks the breakdown of cGMP by PDE5, leading to its accumulation and enhanced smooth muscle relaxation, resulting in increased blood flow and penile erection. A similar mechanism in the pulmonary vasculature underlies its use in treating pulmonary arterial hypertension.
This compound , on the other hand, is a selective inhibitor of PDE9. PDE9 is another cGMP-specific phosphodiesterase, but it is not the primary enzyme responsible for regulating cGMP in the NO-stimulated pathway targeted by sildenafil. Instead, PDE9 is thought to play a more significant role in modulating cGMP levels downstream of natriuretic peptide signaling. This distinction in the upstream signaling pathways they modulate is critical to their different pharmacological effects and therapeutic targets.
Signaling Pathway Diagrams
To visually represent these distinct mechanisms, the following diagrams illustrate the signaling pathways affected by sildenafil and this compound.
Quantitative Data Comparison
The potency and selectivity of a drug for its target enzyme are critical determinants of its efficacy and safety profile. The following tables summarize the available quantitative data for this compound and sildenafil.
Table 1: Phosphodiesterase Inhibition Profile
| Compound | Primary Target | IC50 (nM) for Primary Target | Selectivity vs. Other PDEs (IC50 in µM) |
| This compound (IMR-687) | PDE9A1 | 8.19 | PDE1A3: 88.4, PDE1B: 8.48, PDE1C: 12.2, PDE5A2: 81.9 |
| PDE9A2 | 9.99 | ||
| Sildenafil | PDE5 | 3.5 - 8.5 | PDE1: ~280-fold less potent, PDE2: >1000-fold, PDE3: >1000-fold, PDE4: >1000-fold, PDE6: ~10-fold less potent |
Note: IC50 values can vary depending on the experimental conditions.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound and sildenafil.
Phosphodiesterase Inhibition Assay (Radiometric Method)
This assay is a common method for determining the inhibitory potency (IC50) of compounds against specific PDE isoenzymes.
Objective: To quantify the inhibition of PDE-mediated cGMP hydrolysis by a test compound.
Principle: The assay measures the conversion of radiolabeled [3H]cGMP to [3H]5'-GMP by a purified PDE enzyme. The inhibitor's potency is determined by its ability to reduce the amount of [3H]5'-GMP formed.
Generalized Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl2, and the purified recombinant human PDE enzyme of interest (e.g., PDE5A or PDE9A).
-
Inhibitor Addition: The test compound (this compound or sildenafil) is added to the reaction mixture at various concentrations. A control with no inhibitor is also prepared.
-
Substrate Addition: The reaction is initiated by adding a known concentration of [3H]cGMP.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration to allow for enzymatic activity.
-
Reaction Termination: The reaction is stopped, often by heat inactivation or the addition of a stop solution.
-
Separation of Substrate and Product: The unreacted [3H]cGMP and the product [3H]5'-GMP are separated. A common method is anion-exchange chromatography, where the negatively charged [3H]5'-GMP binds to the resin, while the [3H]cGMP does not.
-
Quantification: The amount of [3H]5'-GMP is quantified using a scintillation counter.
-
IC50 Calculation: The percentage of inhibition at each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow: Radiometric PDE Inhibition Assay
Measurement of Intracellular cGMP Levels (Competitive ELISA)
This assay is used to determine the effect of PDE inhibitors on the intracellular concentration of cGMP in cells or tissues.
Objective: To quantify the concentration of cGMP in biological samples following treatment with a test compound.
Principle: This is a competitive immunoassay where cGMP in the sample competes with a fixed amount of enzyme-labeled cGMP for binding to a limited number of anti-cGMP antibody binding sites coated on a microplate. The amount of bound enzyme-labeled cGMP is inversely proportional to the amount of cGMP in the sample.
Generalized Protocol:
-
Sample Preparation: Cells or tissues are treated with the test compound (this compound or sildenafil) or a vehicle control. After treatment, the cells/tissues are lysed, often with an acid to stop enzymatic activity and precipitate proteins. The supernatant containing cGMP is collected. Samples may require acetylation to increase the sensitivity of the assay.
-
Assay Procedure:
-
Standards with known concentrations of cGMP and the prepared samples are added to the wells of a microplate pre-coated with an anti-cGMP antibody.
-
A fixed amount of cGMP conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) is added to each well.
-
The plate is incubated to allow for competitive binding.
-
The wells are washed to remove unbound reagents.
-
-
Signal Development: A substrate for the enzyme is added to the wells. The enzyme catalyzes a reaction that produces a colored or chemiluminescent signal.
-
Signal Measurement: The absorbance or luminescence is measured using a microplate reader.
-
Concentration Calculation: A standard curve is generated by plotting the signal intensity against the known concentrations of the cGMP standards. The concentration of cGMP in the samples is then interpolated from this standard curve.
Preclinical and Clinical Data Summary
Sildenafil
Preclinical Data:
-
Erectile Function: In animal models of erectile dysfunction, sildenafil has been shown to enhance penile erection in response to sexual stimulation.
-
Cardioprotection: Studies in animal models of cardiac hypertrophy and heart failure have suggested that sildenafil can attenuate adverse cardiac remodeling and improve cardiac function.
Clinical Data:
-
Erectile Dysfunction: Numerous large-scale, randomized, placebo-controlled clinical trials have demonstrated the efficacy and safety of sildenafil for the treatment of erectile dysfunction of various etiologies. Doses of 25, 50, and 100 mg have shown dose-dependent improvements in erectile function.
-
Pulmonary Arterial Hypertension: Sildenafil is approved for the treatment of PAH and has been shown to improve exercise capacity and hemodynamics in patients.
-
Safety Profile: The most common adverse events are generally mild to moderate and include headache, flushing, dyspepsia, and visual disturbances.
This compound (IMR-687)
Preclinical Data:
-
Sickle Cell Disease: In preclinical models of sickle cell disease, this compound has been shown to increase cGMP levels, induce fetal hemoglobin (HbF), and reduce red blood cell sickling and inflammation.
-
Heart Failure: Preclinical studies in models of heart failure with preserved ejection fraction (HFpEF) have suggested that this compound may have beneficial effects on cardiac hypertrophy and renal function.
Clinical Data:
-
Sickle Cell Disease and Beta-Thalassemia: Phase 2b clinical trials of tovinontrine in patients with sickle cell disease and beta-thalassemia were discontinued due to a lack of significant clinical benefit observed in interim analyses.
-
Heart Failure: this compound is currently being investigated in Phase 2 clinical trials for the treatment of heart failure with both preserved (HFpEF) and reduced (HFrEF) ejection fraction. The primary endpoint in these trials is often the change in NT-proBNP levels, a biomarker of heart failure severity.
Conclusion
This compound and sildenafil are both inhibitors of cGMP-degrading phosphodiesterases, but their distinct selectivity for PDE9 and PDE5, respectively, dictates their different pharmacological profiles and clinical applications. Sildenafil is a well-established and effective therapy for erectile dysfunction and pulmonary arterial hypertension, with a mechanism of action centered on the NO/cGMP pathway. This compound is an investigational drug with high selectivity for PDE9, which has been explored for its potential in hematological disorders and is currently under investigation for heart failure, likely through modulation of the natriuretic peptide/cGMP pathway.
For researchers and drug development professionals, the comparison of these two molecules highlights the importance of PDE isoenzyme selectivity in tailoring therapeutic interventions. While sildenafil's success demonstrates the therapeutic potential of targeting PDE5, the ongoing investigation of this compound underscores the continued exploration of other PDE family members as valuable drug targets for a range of diseases. Future research will further elucidate the therapeutic roles of selective PDE9 inhibition and its potential advantages and disadvantages compared to established PDE5 inhibitors in cardiovascular and other diseases.
References
- 1. Determining Phosphodiesterase Activity (Radioactive Assay) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. griffith.edu.au [griffith.edu.au]
- 5. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking (Rac)-Tovinontrine Against Novel Heart Failure Treatments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of heart failure treatment is rapidly evolving, with novel therapies targeting distinct molecular pathways emerging as promising alternatives to conventional treatments. This guide provides a comprehensive comparison of (Rac)-Tovinontrine, a phosphodiesterase 9 (PDE9) inhibitor currently in Phase 2 clinical trials, against three recently developed heart failure medications: Vericiguat, Omecamtiv mecarbil, and Mavacamten. This objective analysis is supported by available preclinical and clinical data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Executive Summary
This compound represents a novel therapeutic approach by targeting the natriuretic peptide signaling pathway, which is often impaired in heart failure. In preclinical studies, it has shown promise in reducing cardiac hypertrophy and dysfunction. This guide benchmarks its potential against Vericiguat, a soluble guanylate cyclase (sGC) stimulator; Omecamtiv mecarbil, a cardiac myosin activator; and Mavacamten, a cardiac myosin inhibitor. Each of these comparator drugs has undergone extensive clinical evaluation, providing a robust dataset for comparison.
Mechanism of Action and Signaling Pathways
A fundamental understanding of the distinct mechanisms of action is crucial for evaluating the therapeutic potential and target patient populations for each drug.
This compound (PDE9 Inhibitor)
This compound, also known as IMR-687, is a potent and selective inhibitor of phosphodiesterase 9 (PDE9).[1][2][3] PDE9 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP). In heart failure, the activity of PDE9 is elevated, leading to reduced cGMP levels and impairment of the beneficial effects of the natriuretic peptide signaling pathway. By inhibiting PDE9, this compound aims to increase intracellular cGMP, thereby promoting vasodilation, reducing cardiac hypertrophy and fibrosis, and improving overall cardiac function.[4]
Vericiguat (sGC Stimulator)
Vericiguat directly stimulates soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. In heart failure, reduced NO bioavailability and sGC dysfunction lead to impaired cGMP production. Vericiguat acts independently of and synergistically with NO to increase cGMP levels, resulting in vasodilation and subsequent reductions in cardiac preload and afterload.
Omecamtiv Mecarbil (Cardiac Myosin Activator)
Omecamtiv mecarbil is a first-in-class selective cardiac myosin activator. It directly targets the sarcomere, the fundamental contractile unit of cardiomyocytes, to increase the number of myosin heads that can bind to actin filaments during systole. This enhances the force of contraction without increasing intracellular calcium levels or myocardial oxygen consumption, thereby improving cardiac efficiency.
Mavacamten (Cardiac Myosin Inhibitor)
In contrast to Omecamtiv mecarbil, Mavacamten is a selective, allosteric, and reversible inhibitor of cardiac myosin. It reduces the formation of actin-myosin cross-bridges, thereby decreasing myocardial hypercontractility. Mavacamten is primarily indicated for hypertrophic cardiomyopathy (HCM), where excessive contractility is a key pathophysiological feature.
Clinical Efficacy and Safety: A Tabular Comparison
The following tables summarize the key efficacy and safety data from the pivotal Phase 3 clinical trials for Vericiguat, Omecamtiv mecarbil, and Mavacamten. As this compound is currently in Phase 2 trials, comparable data is not yet available; however, preclinical findings and Phase 2 trial design are presented for context.
Table 1: this compound - Preclinical and Phase 2 Clinical Trial Overview
| Parameter | This compound (IMR-687) |
| Preclinical Models | Mouse models of heart failure with preserved ejection fraction (HFpEF). |
| Key Preclinical Findings | Reduced cardiomyocyte size and lowered plasma levels of B-type and atrial natriuretic peptides. |
| Phase 2 Clinical Trials | CYCLE-2-PEF (NCT06215586) in HFpEF and CYCLE-1-REF (NCT06215911) in HFrEF. |
| Primary Endpoint | Change from baseline in NT-proBNP levels at 12 weeks. |
| Status | Completed. |
Table 2: Vericiguat (VICTORIA Trial) - Efficacy and Safety Data
| Parameter | Vericiguat (n=2526) | Placebo (n=2524) | Hazard Ratio (95% CI) | P-value |
| Primary Composite Endpoint (CV Death or First HF Hospitalization) | 35.5% | 38.5% | 0.90 (0.82-0.98) | 0.02 |
| Cardiovascular Death | 16.4% | 17.5% | 0.93 (0.81-1.06) | NS |
| First Heart Failure Hospitalization | 27.4% | 29.6% | 0.90 (0.81-1.00) | NS |
| Symptomatic Hypotension | 9.1% | 7.9% | - | 0.12 |
| Syncope | 4.0% | 3.5% | - | 0.30 |
Table 3: Omecamtiv Mecarbil (GALACTIC-HF Trial) - Efficacy and Safety Data
| Parameter | Omecamtiv Mecarbil (n=4120) | Placebo (n=4112) | Hazard Ratio (95% CI) | P-value |
| Primary Composite Endpoint (First HF Event or CV Death) | 37.0% | 39.1% | 0.92 (0.86-0.99) | 0.03 |
| Cardiovascular Death | 19.6% | 19.4% | 1.01 (0.92-1.11) | 0.86 |
| First Heart Failure Event | - | - | 0.93 (0.86-1.00) | NS |
| Serious Adverse Events | Balanced between arms | Balanced between arms | - | - |
Table 4: Mavacamten (EXPLORER-HCM Trial) - Efficacy and Safety Data
| Parameter | Mavacamten (n=123) | Placebo (n=128) | Difference (95% CI) | P-value |
| Primary Composite Endpoint | 37% | 17% | +19.4% (8.7 to 30.1) | 0.0005 |
| Change in Post-Exercise LVOT Gradient (mmHg) | -36 | - | -47 (-43.2 to -28.1) | <0.0001 |
| Change in pVO2 (mL/kg/min) | +1.4 | - | +1.4 (0.6 to 2.1) | 0.0006 |
| Improvement in NYHA Class (≥1 class) | 65% | 31% | +34% (22.2 to 45.4) | <0.0001 |
| Serious Adverse Events | 8% | 9% | - | NS |
Experimental Protocols for Benchmarking
To ensure robust and reproducible preclinical evaluation of novel heart failure therapies, standardized experimental protocols are essential. Below are detailed methodologies for key in vivo and in vitro models.
In Vivo Model: Transverse Aortic Constriction (TAC) in Mice
The TAC model is a widely used surgical procedure to induce pressure overload-induced cardiac hypertrophy and subsequent heart failure.
Objective: To assess the efficacy of a test compound in preventing or reversing cardiac hypertrophy and dysfunction in a pressure-overload heart failure model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia: Isoflurane
-
Surgical instruments: forceps, scissors, needle holder, retractors
-
Suture: 6-0 silk
-
27-gauge needle
-
Ventilator
-
Echocardiography system with a high-frequency linear transducer
Protocol:
-
Anesthetize the mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Intubate the mouse and connect it to a ventilator.
-
Perform a suprasternal incision to expose the aortic arch.
-
Pass a 6-0 silk suture under the transverse aorta between the innominate and left carotid arteries.
-
Tie the suture around the aorta and a 27-gauge needle.
-
Quickly remove the needle to create a constriction of a defined diameter.
-
Close the chest and skin incisions.
-
Administer post-operative analgesia.
-
Sham-operated animals undergo the same procedure without aortic constriction.
-
At a predetermined time point post-surgery (e.g., 4 weeks), perform echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening, left ventricular mass).
-
Following functional assessment, euthanize the animals and harvest the hearts for histological (e.g., fibrosis staining) and molecular (e.g., gene expression of hypertrophic markers) analyses.
In Vitro Model: Cardiomyocyte Hypertrophy Assay
This assay is used to evaluate the direct effect of compounds on cardiomyocyte growth.
Objective: To determine if a test compound can inhibit agonist-induced cardiomyocyte hypertrophy in vitro.
Materials:
-
Neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)
-
Cell culture medium and supplements
-
Hypertrophic agonist (e.g., phenylephrine, endothelin-1)
-
Test compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a sarcomeric protein (e.g., α-actinin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope with image analysis software
Protocol:
-
Plate cardiomyocytes on culture dishes.
-
After 24-48 hours, starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with the test compound at various concentrations for 1-2 hours.
-
Induce hypertrophy by adding the hypertrophic agonist to the medium.
-
Incubate for 24-48 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody against α-actinin.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify cardiomyocyte surface area using image analysis software to assess the degree of hypertrophy.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical benchmarking of a novel heart failure drug.
Conclusion
This compound, with its unique mechanism of targeting PDE9 to enhance natriuretic peptide signaling, holds promise as a novel therapeutic for heart failure. While early in its clinical development, preclinical data are encouraging. A direct comparison with established novel therapies like Vericiguat, Omecamtiv mecarbil, and Mavacamten highlights the diverse and innovative strategies being employed to combat this complex disease. The provided data tables and experimental protocols offer a framework for researchers and drug developers to contextualize the potential of this compound and to guide future preclinical and clinical investigations in the field of heart failure. As results from the Phase 2 trials of this compound become available, a more direct and quantitative comparison will be possible, further clarifying its position in the evolving therapeutic landscape.
References
- 1. Imara Announces Results of Interim Analyses of Tovinontrine [globenewswire.com]
- 2. Tovinontrine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Imara Announces FDA Clearance of Investigational New Drug Application (IND) for Tovinontrine (IMR-687) for Heart Failure with Preserved Ejection Fraction (HFpEF) - BioSpace [biospace.com]
- 4. cardurion.com [cardurion.com]
Meta-analysis of Clinical Trial Data for PDE9 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 9 (PDE9) inhibitors are a class of drugs that are gaining significant attention for their therapeutic potential across a range of diseases. By selectively inhibiting the PDE9 enzyme, these compounds prevent the degradation of cyclic guanosine monophosphate (cGMP), a crucial second messenger molecule involved in various physiological processes. This guide provides a meta-analysis of available clinical trial data for several leading PDE9 inhibitors, offering a comparative overview of their performance, along with detailed experimental protocols and visualizations of the underlying signaling pathways.
Comparative Analysis of PDE9 Inhibitors in Clinical Trials
The following tables summarize the quantitative data from key clinical trials of prominent PDE9 inhibitors.
Table 1: PDE9 Inhibitors in Sickle Cell Disease (SCD)
| Inhibitor | Trial Name/Identifier | Phase | Indication | Dosage | Key Efficacy Endpoints & Results | Safety & Tolerability |
| IMR-687 (Tovinontrine) | NCT03401112 | 2a | Sickle Cell Disease | 50mg, 100mg, 200mg once daily | - 40% lower mean annualized rate of vaso-occlusive crises (VOCs) compared to placebo.[1] - Median annualized VOC rate of 0 in the IMR-687 group vs. 1.87 in the placebo group.[1] - Significant increase in time to first VOC (169 days vs. 87 days for placebo).[1] - At higher doses (100mg/200mg), a relative increase in F-cell percentage of 13.3% from baseline (p=0.025) was observed.[2] - 38% of evaluable patients in the high-dose group had an absolute HbF percentage increase of >1%, with a mean increase of 3.1%.[2] | Generally well-tolerated as monotherapy and in combination with hydroxyurea. The most frequent adverse events were sickle cell anemia with crisis, nausea, headache, and back pain. |
Table 2: PDE9 Inhibitors in Heart Failure
| Inhibitor | Trial Name/Identifier | Phase | Indication | Dosage | Key Efficacy Endpoints & Results | Safety & Tolerability |
| CRD-740 | CARDINAL-HF (NCT05409183) | 2a | Heart Failure with reduced Ejection Fraction (HFrEF) | 10mg twice daily for 2 weeks, then 25mg twice daily for 10 weeks | - Statistically significant median increase in plasma cGMP after four weeks of treatment. - The placebo-corrected change in plasma cGMP from baseline at week 4 showed a least squared mean difference of 26.5% (95% CI: 7.8-45.1; P = 0.003). - A significant increase in urinary cGMP was also observed at day 1 (P = 0.012) and week 2 (P = 0.014). | Generally well-tolerated. No significant between-group differences in systolic blood pressure, hypotension, or serious adverse events were observed. |
Table 3: PDE9 Inhibitors in Alzheimer's Disease
| Inhibitor | Trial Name/Identifier | Phase | Indication | Dosage | Key Efficacy Endpoints & Results | Safety & Tolerability |
| PF-04447943 | NCT00930059 | 2 | Mild to moderate Alzheimer's Disease | 25 mg every 12 hours | - No statistically significant improvement in ADAS-cog scores at week 12 compared to placebo. - Mean change from baseline in ADAS-cog was -1.91 for PF-04447943 vs. -1.60 for placebo (difference: -0.31, 90% CI: -1.52, 0.90). | Generally safe and well-tolerated. Higher incidence of gastrointestinal adverse events (diarrhea, nausea) compared to placebo. |
| BI 409306 | NCT02240693, NCT02337907 | 2 | Prodromal and Mild Alzheimer's Disease | 10mg, 25mg, 50mg daily; 25mg twice daily | - No statistically significant change from baseline in Neuropsychological Test Battery (NTB) total z-score at week 12 compared to placebo (p=0.65). - Adjusted mean change from baseline in NTB total composite z-score was 0.17 for pooled BI 409306 doses versus 0.19 for placebo. - No significant differences were observed in secondary endpoints, including ADAS-Cog11. | Well tolerated. Development for Alzheimer's disease was discontinued due to lack of efficacy. |
Experimental Protocols
Measurement of Plasma cGMP
A common method for quantifying plasma cGMP levels in clinical trials is the competitive enzyme-linked immunosorbent assay (ELISA).
Protocol Outline:
-
Sample Collection: Early-morning fasting blood samples are collected into tubes containing a suitable anticoagulant, such as EDTA.
-
Plasma Separation: The blood samples are centrifuged to separate the plasma, which is then stored at -70°C until analysis.
-
ELISA Procedure: A competitive ELISA kit is used for the assay. The principle involves competition between the cGMP in the plasma sample and a fixed amount of labeled cGMP for binding to a limited number of antibody binding sites.
-
Data Analysis: The amount of bound labeled cGMP is inversely proportional to the concentration of cGMP in the sample. A standard curve is generated using known concentrations of cGMP, and the concentrations in the patient samples are determined by interpolation from this curve. The results are typically expressed in pmol/mL.
Assessment of Vaso-Occlusive Crises (VOCs) in Sickle Cell Disease
The assessment of VOCs in clinical trials often relies on patient-reported outcomes and healthcare utilization data.
Protocol Outline:
-
Patient-Reported Outcomes: Patients may use a daily diary to report the occurrence of a pain crisis. A "VOC Day" is typically defined as a patient's affirmative response to a question like, "Did you have a pain crisis in the past 24 hours?".
-
VOC Event Definition: A VOC event is defined as a sequence of VOC Days. The resolution of a VOC event is often marked by a certain number of consecutive days without a reported pain crisis (e.g., two consecutive days).
-
Healthcare Utilization: The definition of a VOC can also include events that lead to a medical facility visit. The duration of the visit and the type of treatment received are often used to classify the severity of the VOC. For example, a severe VOC might be defined as a visit to a medical facility lasting at least 4 hours and requiring parenteral opioids.
-
Data Collection: Information on VOCs is collected through patient diaries, interviews, and review of medical records.
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)
The ADAS-Cog is a standardized tool used to assess the severity of cognitive symptoms in Alzheimer's disease.
Administration Protocol Outline:
-
Trained Rater: The ADAS-Cog is administered by a trained rater.
-
Test Components: The scale consists of 11 tasks that evaluate various cognitive domains, including memory (word recall and recognition), language (naming objects and fingers, commands), and praxis (constructional and ideational).
-
Administration Order: The word recall test is administered first, and the word recognition task is given last to minimize confusion.
-
Scoring: The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment. Each task has specific scoring guidelines.
Signaling Pathways and Experimental Workflows
PDE9 and the cGMP Signaling Pathway
PDE9 inhibitors exert their effects by modulating the cGMP signaling pathway. cGMP is synthesized by guanylate cyclases, which exist in two forms: soluble guanylate cyclase (sGC), activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), activated by natriuretic peptides. PDE9 specifically hydrolyzes cGMP, thus terminating its signaling. By inhibiting PDE9, the intracellular levels of cGMP are increased, leading to downstream effects such as vasodilation and reduced inflammation.
Caption: The cGMP signaling pathway and the mechanism of action of PDE9 inhibitors.
Clinical Trial Workflow for a PDE9 Inhibitor
The following diagram illustrates a typical workflow for a Phase 2 clinical trial of a PDE9 inhibitor.
Caption: A generalized workflow for a Phase 2 randomized, placebo-controlled clinical trial.
References
Comparative study of Tovinontrine's impact on different cardiac cell types
A Detailed Examination of a Novel PDE9 Inhibitor's Effects on Cardiomyocytes, Cardiac Fibroblasts, and Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Tovinontrine (also known as IMR-687 or CRD-733) is an investigational small molecule inhibitor of phosphodiesterase-9 (PDE9) currently under evaluation for the treatment of heart failure with both preserved (HFpEF) and reduced (HFrEF) ejection fraction.[1][2][3][4][5] Its mechanism of action, which involves the potentiation of the natriuretic peptide (NP) signaling pathway through the elevation of intracellular cyclic guanosine monophosphate (cGMP), suggests a multifaceted impact on the various cell types that constitute the cardiac tissue. This guide provides a comparative analysis of Tovinontrine's effects on cardiomyocytes, cardiac fibroblasts, and endothelial cells, based on available preclinical data, and contrasts its mechanism with established heart failure therapies.
Executive Summary
Preclinical evidence indicates that Tovinontrine exerts direct anti-hypertrophic effects on cardiomyocytes. By selectively inhibiting PDE9, Tovinontrine augments the NP-cGMP signaling cascade, a pathway often impaired in heart failure. While direct experimental data on cardiac fibroblasts and endothelial cells is limited, the known roles of cGMP in these cells suggest that Tovinontrine may attenuate fibrosis and improve vascular function. This guide synthesizes the current understanding of Tovinontrine's cellular impacts and provides a framework for its comparative evaluation against other therapeutic agents.
Data Presentation
Table 1: Comparative Effects of Tovinontrine and Metoprolol on Cardiac Cell Types
| Parameter | Tovinontrine (PDE9 Inhibitor) | Metoprolol (Beta-Blocker) |
| Cardiomyocytes | ||
| Hypertrophy | Reduces cellular size and hypertrophic gene expression | Reduces hypertrophy secondary to decreased cardiac workload |
| Contractility | May improve contractility through cGMP-mediated mechanisms | Negative inotropic effect (reduces contractility) |
| Calcium Handling | Likely modulates via PKG activation | Modulates calcium sensitivity of myofilaments |
| Cardiac Fibroblasts | ||
| Proliferation | Hypothesized to inhibit proliferation | May have indirect inhibitory effects |
| Differentiation to Myofibroblasts | Hypothesized to inhibit differentiation | May have indirect inhibitory effects |
| Extracellular Matrix (ECM) Deposition | Hypothesized to reduce collagen synthesis | Indirectly reduces fibrosis by alleviating cardiac stress |
| Endothelial Cells | ||
| Vasodilation | Promotes vasodilation via cGMP signaling | May cause vasoconstriction in some vascular beds |
| Permeability | Hypothesized to reduce permeability | Variable effects |
| Inflammation | Hypothesized to have anti-inflammatory effects | May reduce inflammation by blocking adrenergic signaling |
Note: Some effects of Tovinontrine on cardiac fibroblasts and endothelial cells are hypothesized based on the known downstream effects of cGMP signaling and findings from other PDE9 inhibitors, as direct studies with Tovinontrine are not yet publicly available.
Signaling Pathways
The primary signaling pathway modulated by Tovinontrine is the natriuretic peptide-cGMP pathway. This pathway is crucial for regulating cardiac structure and function.
References
- 1. Phosphodiesterase 9A inhibition improves aging-related increase in pulmonary vascular resistance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Phosphodiesterase Inhibitors for Endothelial Dysfunction- Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Endothelial Permeability Assays In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of (Rac)-Tovinontrine Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Tovinontrine (formerly IMR-687) is a small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2] Initially investigated for the treatment of sickle cell disease (SCD) and beta-thalassemia, its development for these indications was discontinued due to a lack of significant clinical benefit observed in Phase 2b trials.[3][4] The compound is now under investigation for the treatment of heart failure with preserved and reduced ejection fraction.[5] This guide provides an objective comparison of Tovinontrine's performance with placebo and discusses its preclinical comparison with a standard-of-care treatment for sickle cell disease, supported by available experimental data.
Mechanism of Action
Tovinontrine selectively inhibits PDE9, an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, Tovinontrine increases intracellular levels of cGMP. In hematological disorders like SCD and beta-thalassemia, elevated cGMP was hypothesized to induce fetal hemoglobin (HbF) production, reduce inflammation, and improve blood flow. In the context of heart failure, increased cGMP is thought to play a role in vasodilation and the regulation of blood pressure.
Signaling Pathway of Tovinontrine```dot
Caption: Workflow of the Ardent Phase 2b clinical trial.
Clinical Trial Data: Beta-Thalassemia (Forte Trial)
The Forte trial was a Phase 2b, randomized, double-blind, placebo-controlled study assessing the safety and efficacy of Tovinontrine in adult patients with beta-thalassemia.
Quantitative Data Summary: Forte Trial
Interim results from the Forte trial showed no meaningful benefit in transfusion burden for transfusion-dependent patients or improvement in most disease-related biomarkers for non-transfusion-dependent patients in the Tovinontrine groups compared to placebo.
Experimental Protocol: Forte Trial (NCT04411082)
-
Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, multicenter study.
-
Participants: Adult patients with beta-thalassemia (both transfusion-dependent and non-transfusion-dependent).
-
Intervention: Patients were randomized to receive placebo, a low dose, or a high dose of Tovinontrine.
-
Primary Objective: To evaluate the safety and tolerability of Tovinontrine.
-
Efficacy Endpoints: Reduction in transfusion burden for transfusion-dependent patients and changes in hemoglobin levels for non-transfusion-dependent patients.
Preclinical Comparison with Standard of Care: Sickle Cell Disease
A preclinical study in a mouse model of sickle cell disease compared the effects of IMR-687 (Tovinontrine) with hydroxyurea, a standard-of-care treatment for SCD.
Preclinical Data Summary: Tovinontrine vs. Hydroxyurea
| Outcome Measure (in SCD mouse model) | Tovinontrine (IMR-687) | Hydroxyurea |
| Reduction in Red Blood Cell Sickling | Greater than physiological doses of hydroxyurea | - |
| Reduction in Immune Cell Activation | Greater than physiological doses of hydroxyurea | - |
| Myelotoxicity | Not observed | A known side effect |
This preclinical evidence suggested that Tovinontrine could be a potentially safer and more effective oral alternative to hydroxyurea. However, these promising preclinical findings did not translate into significant clinical benefit in the Phase 2b Ardent trial.
Ongoing Research: Heart Failure
Tovinontrine is currently being investigated for the treatment of heart failure with both preserved ejection fraction (HFpEF) and reduced ejection fraction (HFrEF).
Clinical Trial Protocol: Cycle-2-PEF Trial (NCT06215586)
-
Study Design: A Phase 2, randomized, double-blind, placebo-controlled clinical study.
-
Participants: Patients with chronic heart failure with preserved ejection fraction.
-
Intervention: Tovinontrine compared to placebo.
-
Primary Endpoint: Change in plasma NT-proBNP levels from baseline to week 12.
Quantitative results from this and other ongoing heart failure trials are not yet available.
Conclusion
The development of this compound for sickle cell disease and beta-thalassemia was halted due to a lack of efficacy in Phase 2b clinical trials, despite promising preclinical data. The comparison with placebo in these trials did not demonstrate a statistically significant clinical benefit on the primary endpoints. While preclinical studies suggested advantages over the standard-of-care drug hydroxyurea in a mouse model of SCD, these were not validated in human clinical trials. The ongoing investigation of Tovinontrine in the context of heart failure will provide further insights into its therapeutic potential in a different disease area. Researchers and drug development professionals should consider the totality of this evidence when evaluating PDE9 inhibitors as a therapeutic class.
References
- 1. ashpublications.org [ashpublications.org]
- 2. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease | Haematologica [haematologica.org]
- 5. clinicaltrials.eu [clinicaltrials.eu]
Safety Operating Guide
Navigating the Disposal of (Rac)-Tovinontrine: A Procedural Guide
For Immediate Use by Laboratory and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of (Rac)-Tovinontrine, a compound requiring careful handling due to its irritant properties. The following procedures are designed to ensure the safety of personnel and compliance with regulatory standards. Adherence to these step-by-step guidelines is critical for minimizing risk and environmental impact.
Chemical and Safety Data Overview
A thorough understanding of the chemical properties and associated hazards of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data extracted from the Safety Data Sheet (SDS).
| Property | Value | Reference |
| GHS Hazard Classification | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3), Respiratory system | |
| Melting Point | 187 °C (decomposes) | |
| Log Pow (n-octanol/water) | -2.87 (at 25 °C) | |
| RTECS Number | MF8260000 |
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P304 + P340 + P312 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332 + P313 (If skin irritation occurs: Get medical advice/ attention), P337 + P313 (If eye irritation persists: Get medical advice/ attention), P362 (Take off contaminated clothing and wash before reuse), P403 + P233 (Store in a well-ventilated place. Keep container tightly
Navigating the Unknown: A Safety and Handling Guide for (Rac)-Tovinontrine
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel chemical entities like (Rac)-Tovinontrine is at the forefront of pharmaceutical innovation. As a compound likely in the early stages of research and development, publicly available safety and handling data is limited. Therefore, it is imperative to treat this compound as a substance with unknown toxicity and potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, adhering to the principle of assuming high hazard for any novel research compound.
Immediate Safety and Handling Protocols
When handling this compound, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is crucial.[1] All work should be conducted under the assumption that the compound may be toxic, flammable, corrosive, and reactive.[2]
Engineering Controls
The primary line of defense is to minimize exposure through engineering controls.
-
Chemical Fume Hood: All manipulations of this compound, especially in powder form or when generating aerosols or vapors, must be performed within a certified chemical fume hood.[1][2] Reactions and hazardous chemicals should be kept at least 6 inches behind the sash.[3]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of a fume hood.
-
Safety Equipment: A safety shower and eyewash station must be readily accessible and unobstructed.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent exposure through inhalation, dermal contact, and eye contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Double Gloving: An inner layer of nitrile gloves with an outer layer of chemically resistant gloves (e.g., butyl rubber or Viton™). | Provides robust protection against a wide range of potential chemical classes. Regularly inspect gloves for any signs of degradation. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Offers comprehensive protection against splashes, sprays, and airborne particles. Eye protection must meet ANSI standard Z87.1. |
| Body Protection | A fully fastened laboratory coat is the minimum requirement. For tasks with a higher risk of splashes, a chemically resistant apron or suit is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | An N95 or higher-rated respirator should be used if handling the compound outside of a fume hood is unavoidable. For situations with known airborne substances, a full-face air-purifying respirator may be necessary. | Prevents the inhalation of potentially toxic fine particles, aerosols, or vapors. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe handling of novel compounds like this compound.
Storage
Proper storage is critical to maintaining the integrity of this compound and ensuring safety.
-
Labeling: All containers must be clearly labeled with the compound's name, known hazards (or "Hazard Unknown"), and appropriate pictograms.
-
Containment: Store in a well-sealed primary container within leak-proof secondary containment.
-
Environment: Keep in a cool, dry, and designated area away from incompatible materials. If the compound is light-sensitive or hygroscopic, store it in an amber vial within a desiccator.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area and alert colleagues. For small, manageable spills and if trained, use an appropriate spill kit while wearing full PPE. For large spills, evacuate the laboratory and contact the institutional safety office. |
Disposal Plan
The disposal of investigational drugs and novel compounds must comply with all local, state, and federal regulations to ensure environmental safety and regulatory compliance.
Waste Segregation and Collection
-
Contaminated Materials: All disposables that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, must be collected in a designated hazardous waste container.
-
Liquid Waste: Liquid waste containing the compound should be collected in a labeled, sealed, and compatible hazardous waste bottle.
-
Unused Compound: Unused or expired this compound is considered chemical waste and must be disposed of according to institutional hazardous waste procedures.
Disposal Pathway
-
Labeling: All waste containers must be labeled with a "HAZARDOUS WASTE" label provided by your institution's Environmental Health and Safety (EHS) department. The label must include the full chemical name(s) and concentration(s), the Principal Investigator's name, and the storage location.
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) that is registered with EHS.
-
Pickup and Disposal: Contact your institution's EHS for pickup of the hazardous waste. The waste will be transported to an EPA-permitted incinerator by a certified hazardous materials vendor. For controlled substances, special disposal procedures involving a DEA-registered reverse distributor are required.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling novel compounds like this compound, ensuring a safe and controlled laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
